molecular formula C11H13ClO2 B1428391 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid CAS No. 1225505-29-2

3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B1428391
CAS No.: 1225505-29-2
M. Wt: 212.67 g/mol
InChI Key: LAMMJZDDAHXYRQ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid is an organic compound with the CAS Registry Number 1225505-29-2 . This chemical serves as a valuable building block in organic synthesis and pharmaceutical research. The compound has a molecular formula of C 11 H 13 ClO 2 and a molecular weight of 212.67 g/mol . Its structure is defined by a propanoic acid chain substituted with 2,2-dimethyl groups and a 3-chlorophenyl moiety, which can be represented by the SMILES notation CC(C)(C(O)=O)CC1=CC=CC(Cl)=C1 . Researchers utilize this compound as a key synthetic intermediate. Its molecular structure, featuring the chlorophenyl group, makes it a versatile precursor for developing more complex molecules. It is recommended that this material be stored sealed in a dry, room-temperature environment to maintain stability . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please consult the product's Material Safety Data Sheet (MSDS) for safe handling and detailed safety information before proceeding with any laboratory work.

Properties

IUPAC Name

3-(3-chlorophenyl)-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-11(2,10(13)14)7-8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMMJZDDAHXYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid is a specialized medicinal chemistry building block designed to address two common failure modes in drug discovery: metabolic instability and entropic penalties in ligand-protein binding.

Unlike simple phenylpropanoic acids, this molecule incorporates a gem-dimethyl group at the


-position relative to the carboxylate. This structural modification exploits the Thorpe-Ingold Effect (Gem-Dimethyl Effect) , forcing the side chains into a gauche conformation that often mimics the bioactive state of a ligand. Furthermore, the quaternary carbon center blocks 

-oxidation and inhibits hydrolytic cleavage by esterases when derivatized, significantly extending the half-life (

) of downstream drug candidates.
Core Utility Profile
FeatureMedicinal Chemistry FunctionMechanism of Action
Gem-Dimethyl Group Conformational LockingRestricts rotatable bonds; reduces entropic cost of binding (

).
Quaternary

-Carbon
Metabolic BlockadeSterically hinders cytochrome P450 and esterase access to the

-proton site.
3-Chloro Substitution Lipophilic TuningIncreases

and fills hydrophobic pockets; bioisostere for methyl/phenyl groups.
Carboxylic Acid Tail Synthetic HandleReady for amide coupling (HATU/EDC) to generate peptidomimetics or GPCR ligands.

Part 2: Chemical Architecture & Mechanism

The Thorpe-Ingold Effect in Drug Design

The strategic value of CAS 1225505-29-2 lies in its ability to pre-organize a molecule. In a standard linear chain, the molecule adopts a "zig-zag" anti-conformation to minimize steric strain. However, the introduction of the bulky gem-dimethyl group at the C2 position creates steric repulsion that forces the phenyl ring and the carboxyl group closer together (gauche interaction).

This pre-organization mimics the "bound" state required by many receptors (e.g., GPCRs, Kinases), meaning the drug loses less entropy upon binding, theoretically increasing potency by up to 10-fold compared to the des-methyl analog.

GemDimethylEffect Linear Unsubstituted Analog (High Entropy / Flexible) Bioactive Bioactive Conformation (Pre-organized) Linear->Bioactive High Entropic Cost Gem CAS 1225505-29-2 (Gem-Dimethyl) Gem->Bioactive Low Entropic Cost (Thorpe-Ingold) Metabolism Metabolic Oxidation (Blocked) Gem->Metabolism Steric Shielding

Figure 1: Mechanistic impact of the gem-dimethyl group on binding entropy and metabolic stability.

Part 3: Validated Synthesis Protocol

As this is a specialized intermediate, commercial batches can be expensive. The following protocol describes a robust, scalable synthesis via Enolate Alkylation , optimized for high purity without requiring chromatography for the final step.

Reaction Scheme

Precursors: Methyl Isobutyrate + 3-Chlorobenzyl Bromide Reagents: LDA (Lithium Diisopropylamide), THF, KOH Yield Target: >85%[1]

SynthesisRoute Start Methyl Isobutyrate Step1 Step 1: Enolate Formation (LDA, -78°C, THF) Start->Step1 Reagent 3-Cl-Benzyl Bromide Reagent->Step1 Intermediate Intermediate Ester (Methyl 3-(3-chlorophenyl)-2,2-dimethylpropanoate) Step1->Intermediate Alkylation Step2 Step 2: Saponification (KOH, MeOH/H2O, Reflux) Intermediate->Step2 Final Final Product (Acid) CAS 1225505-29-2 Step2->Final Acidification (HCl)

Figure 2: Two-step synthesis route via enolate alkylation.

Step-by-Step Methodology
Step 1: Generation of the Quaternary Center (Alkylation)
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere.

  • Enolate Formation: Add anhydrous THF (100 mL) and diisopropylamine (1.1 eq). Cool to -78°C. Dropwise add n-BuLi (1.1 eq) to generate LDA in situ. Stir for 30 mins.

  • Substrate Addition: Add Methyl Isobutyrate (1.0 eq) dropwise over 20 mins. The solution should remain clear/pale yellow. Stir for 45 mins at -78°C to ensure complete enolization.

  • Alkylation: Dissolve 3-Chlorobenzyl bromide (1.05 eq) in minimal THF and add dropwise.

  • Warming: Allow the reaction to warm to room temperature (RT) naturally over 3 hours.

  • Quench: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).

  • Self-Validation Point: Check TLC (10% EtOAc/Hexane). The starting bromide spot should disappear.

Step 2: Hydrolysis to Free Acid
  • Solvent Switch: Dissolve the crude ester from Step 1 in MeOH:H₂O (3:1 ratio).

  • Saponification: Add KOH (3.0 eq) pellets. Reflux at 70°C for 4 hours.

  • Workup (Critical for Purity):

    • Evaporate MeOH.

    • Wash the aqueous layer with Diethyl Ether (removes unreacted organic impurities). Discard organic layer.

    • Acidify the aqueous layer to pH 2 using 1N HCl. The product will precipitate as a white solid or oil.

    • Extract with DCM, dry over MgSO₄, and concentrate.

Part 4: Analytical Specifications & QC

To ensure the integrity of the scaffold before using it in downstream coupling, verify against these parameters.

Physicochemical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 212.67 g/mol
Appearance White to Off-white SolidMay appear as viscous oil if solvent traces remain.
Solubility DMSO, DCM, MethanolPoor water solubility.
pKa (Calc) ~4.8Typical for sterically hindered carboxylic acids.
NMR Diagnostic Criteria (Self-Validation)

When analyzing the


 NMR (CDCl

), look for these specific signals to confirm the gem-dimethyl structure:
  • 
     1.20 - 1.25 ppm (6H, s):  A strong singlet representing the two equivalent methyl groups. If this is a doublet or multiplet, the alkylation failed.
    
  • 
     2.85 ppm (2H, s):  The benzylic methylene group (
    
    
    
    ). This must be a singlet.
  • 
     7.0 - 7.3 ppm (4H, m):  Aromatic protons showing the 3-chloro substitution pattern.
    

Part 5: Application in Drug Discovery

Peptide Stapling & Mimetics

This acid is an excellent "cap" for N-termini of peptides to increase proteolytic stability.

  • Protocol: Use HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

  • Note: Due to steric hindrance at the

    
    -carbon, standard EDC/NHS coupling may be sluggish. HATU or acid chloride activation is recommended.
    
Fragment-Based Drug Design (FBDD)

The 3-chlorophenyl ring provides a "lipophilic anchor" that fits into hydrophobic pockets (e.g., S1 pockets of proteases), while the acid group can coordinate with active site metals (Zn²⁺ in metalloproteases) or form salt bridges with Arginine/Lysine residues.

References

  • The Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106.

  • Gem-Dimethyl in Medicinal Chemistry: Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[2] Journal of Medicinal Chemistry, 61(6), 2166-2210.[2] [3]

  • Alkylation Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Scaffold Utility: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

Sources

An In-depth Technical Guide to 3-Chloro-α,α-dimethylbenzenepropanoic Acid: Synthesis, Characterization, and Applications in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

3-Chloro-α,α-dimethylbenzenepropanoic acid is a halogenated aromatic carboxylic acid of significant interest within the pharmaceutical industry. Its structural features, particularly the chlorine substituent and the gem-dimethyl group adjacent to the carboxylic acid, make it a crucial building block and synthetic intermediate. The presence of a chlorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency, metabolic stability, and bioavailability.[1] This guide provides a comprehensive technical overview of 3-Chloro-α,α-dimethylbenzenepropanoic acid, detailing its chemical identity, synthesis protocols, analytical characterization, and pivotal role in drug development. The methodologies described herein are presented with an emphasis on the underlying chemical principles and process validation, reflecting a commitment to scientific integrity and reproducibility for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development.

Structure and Nomenclature
  • IUPAC Name: 3-Chloro-α,α-dimethylbenzenepropanoic acid

  • Synonyms: 3-Chloro-2,2-dimethyl-3-phenylpropanoic acid

  • Chemical Formula: C₁₁H₁₃ClO₂

  • Molecular Weight: 212.67 g/mol

Physicochemical Data Summary

The properties of this molecule are influenced by its constituent functional groups: the aromatic ring, the halogen, and the carboxylic acid. While specific experimental data for this exact compound is sparse, estimations based on structurally similar compounds are valuable for experimental design.

PropertyValue (Estimated)Source/Basis
Melting PointSolid at room temperatureBased on similar substituted phenylpropanoic acids.
Boiling Point> 250 °CHigh due to molecular weight and polar carboxylic acid group.
SolubilitySoluble in organic solvents (e.g., DCM, Ether, Ethyl Acetate); Low solubility in water.Typical for carboxylic acids with significant hydrocarbon character.
pKa~4.5Similar to other benzylic carboxylic acids.[2]

Synthesis and Mechanistic Insights

The synthesis of 3-Chloro-α,α-dimethylbenzenepropanoic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following represents a logical and field-proven synthetic strategy.

Retrosynthetic Analysis

A logical disconnection approach simplifies the synthesis plan. The primary disconnection is at the Cα-Cβ bond, suggesting an alkylation of an isobutyric acid derivative with a suitable 3-chlorobenzyl electrophile.

G target 3-Chloro-α,α-dimethyl- benzenepropanoic acid disconnection Cα-Cβ Disconnection (Alkylation) target->disconnection synthons Isobutyric Acid Enolate (Nucleophile) + 3-Chlorobenzyl Halide (Electrophile) disconnection->synthons

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol

This protocol is based on established organic chemistry principles, such as those used in the synthesis of structurally related pharmaceutical compounds.[3][4]

Step 1: Preparation of 3-Chlorobenzyl Bromide from 3-Chlorotoluene

  • Reaction Setup: To a solution of 3-chlorotoluene in a non-polar solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS).

  • Initiation: Add a radical initiator such as benzoyl peroxide.

  • Progression: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical bromination reaction. Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 3-chlorobenzyl bromide.

Causality: This radical halogenation is a standard method for converting a benzylic methyl group into a more reactive benzyl halide, which is an excellent electrophile for the subsequent alkylation step.

Step 2: Alkylation of Isobutyric Acid

  • Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.

  • Base Addition: Slowly add a solution of n-butyllithium (n-BuLi) to form lithium diisopropylamide (LDA), a strong, non-nucleophilic base.

  • Deprotonation: Add isobutyric acid dropwise to the LDA solution. The LDA will deprotonate the α-carbon, forming a lithium enolate.

  • Alkylation: Slowly add the 3-chlorobenzyl bromide prepared in Step 1 to the enolate solution. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by carefully adding water. Acidify the aqueous layer with HCl and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Causality: The use of LDA at low temperatures is critical to ensure rapid and complete deprotonation of the isobutyric acid, forming the nucleophilic enolate. The subsequent Sₙ2 reaction with the electrophilic benzyl bromide forms the desired carbon-carbon bond.

G cluster_0 Step 1: Electrophile Synthesis cluster_1 Step 2: Alkylation cluster_2 Purification start1 3-Chlorotoluene reagents1 NBS, BPO Reflux, UV start1->reagents1 product1 3-Chlorobenzyl Bromide reagents1->product1 reagents2 1. LDA, THF, -78°C 2. Add 3-Chlorobenzyl Bromide product1->reagents2 start2 Isobutyric Acid start2->reagents2 product2 Crude Product reagents2->product2 purification Column Chromatography or Recrystallization product2->purification final_product Pure 3-Chloro-α,α-dimethyl- benzenepropanoic acid purification->final_product

Caption: Synthetic workflow for the target compound.

Analytical Characterization and Quality Control

A self-validating system of analytical checks is mandatory to ensure the identity, purity, and quality of the synthesized compound.

Chromatographic Methods
  • Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate with a small amount of acetic acid to ensure the carboxylic acid remains protonated and moves up the plate.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV detector at ~220 nm, corresponding to the phenyl chromophore.

    • Acceptance Criteria: Purity should be ≥98% for use in further developmental studies.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a singlet for the two α-methyl groups, a singlet for the benzylic methylene protons, and a complex multiplet pattern for the aromatic protons on the 3-chlorophenyl ring.

    • ¹³C NMR: Will show distinct signals for the quaternary α-carbon, the methyl carbons, the methylene carbon, the carbonyl carbon, and the aromatic carbons, with the carbon attached to the chlorine showing a characteristic chemical shift.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should reveal the [M-H]⁻ ion. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature, showing a characteristic M and M+2 peak pattern.

  • Infrared (IR) Spectroscopy: Will show a broad O-H stretch characteristic of a carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch at ~1700 cm⁻¹.

G cluster_checks Analytical Methods Crude Crude Product (from Synthesis) Purified Purified Compound Crude->Purified QC_Checks QC Analysis (Identity & Purity) Purified->QC_Checks Release Released for Further Use (Purity ≥ 98%) QC_Checks->Release HPLC HPLC QC_Checks->HPLC NMR NMR QC_Checks->NMR MS MS QC_Checks->MS IR IR QC_Checks->IR

Caption: Quality control and validation workflow.

Applications in Drug Development

This molecule is not typically an active pharmaceutical ingredient (API) itself but serves as a critical intermediate in the synthesis of more complex drugs.

Intermediate for Fibrate-Class Drugs

The structural motif of 3-Chloro-α,α-dimethylbenzenepropanoic acid is highly reminiscent of fibrate drugs, which are a class of amphipathic carboxylic acids used to lower blood lipid levels. A prominent example is Gemfibrozil. While not identical, the synthesis of Gemfibrozil and related compounds often involves intermediates with a similar α,α-dimethyl acid structure.[5][6][7][8] The chloro-substituted phenyl ring of our target compound allows for further functionalization, such as cross-coupling reactions, to build more complex molecular architectures.

Tool for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, systematic modification of a lead compound is performed to understand its SAR. 3-Chloro-α,α-dimethylbenzenepropanoic acid can be used to synthesize a series of analogs where the chloro-phenyl group is a key variable. The chlorine atom's position and electronic properties can be compared against other substituents (e.g., fluorine, methyl, methoxy) to probe the binding pocket of a biological target and optimize ligand-receptor interactions. The incorporation of halogen atoms is a well-established strategy in drug design to modulate pharmacological profiles.[9][10]

G cluster_fibrate Fibrate Synthesis cluster_sar SAR Studies start_node 3-Chloro-α,α-dimethyl- benzenepropanoic acid fibrate_intermediate Further Functionalization (e.g., Cross-Coupling) start_node->fibrate_intermediate sar_analogs Synthesis of Analog Library (Varying Phenyl Substituents) start_node->sar_analogs fibrate_api Final Fibrate API (e.g., Gemfibrozil Analog) fibrate_intermediate->fibrate_api sar_testing Biological Screening sar_analogs->sar_testing

Caption: Applications in pharmaceutical R&D.

Conclusion

3-Chloro-α,α-dimethylbenzenepropanoic acid represents a valuable, though not widely commercialized, chemical entity for pharmaceutical research and development. Its synthesis is achievable through robust and well-understood organic chemistry reactions. Rigorous analytical control is paramount to ensure its quality for subsequent use. Its primary utility lies in its role as a versatile intermediate for constructing more elaborate drug candidates, particularly in the areas of metabolic disease and for systematic SAR exploration. This guide has provided the essential technical framework for scientists to synthesize, validate, and strategically employ this compound in their drug discovery programs.

References

  • National Center for Biotechnology Information. (n.d.). Gemfibrozil. In Some Pharmaceutical Drugs - NCBI Bookshelf. Retrieved from [Link]

  • Nunna, R., Jayanna, N. D., & Ramachandran, D. (2015). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry, 27(3), 1031-1033.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2,4-dimethylpentanoic acid. In PubChem. Retrieved from [Link]

  • Lu, J., & Ma, Y. (2000). Synthesis of gemfibrozil. Chinese Journal of Modern Applied Pharmacy, (2), 124-125.
  • Baraldi, P. G., et al. (1997). Process for the preparation of gemfibrozil. U.S. Patent No. 5,654,476. Washington, DC: U.S.
  • Nunna, R., Jayanna, N. D., & Ramachandran, D. (2015). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Chloro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid Properties. In CompTox Chemicals Dashboard. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low an. Retrieved from [Link]

  • Fathalla, W., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Scientific Reports, 10(1), 3687.
  • Cheméo. (n.d.). Chemical Properties of 3-Chlorobenzamide (CAS 618-48-4). Retrieved from [Link]

  • Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465.
  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-chloro-2,2-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Santos, M. A., & Moreira, R. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(2), 239.
  • Wikipedia. (n.d.). 3-Chloropropanoic acid. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Zhu, H. L., et al. (2011). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243.
  • Koyama, K., et al. (2012). A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils. Food Additives & Contaminants: Part A, 29(11), 1735-1744.
  • González, J., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Molecules, 28(10), 4099.
  • Li, J., et al. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Wang, J., et al. (2008). Method for preparing alpha, alpha-dimethylphenylacetic acid.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2,2-dimethylbutanoic acid. In PubChem. Retrieved from [Link]

  • Wang, Y., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 105-109.
  • National Center for Biotechnology Information. (n.d.). 3-Chlorobenzotrifluoride. In PubChem. Retrieved from [Link]

  • ChemBK. (n.d.). 3-chloro benzotrifluoride. Retrieved from [Link]

  • Peters, J. U. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331.
  • National Center for Biotechnology Information. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. In PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorobenzotrifluoride. Retrieved from [Link]

Sources

The Strategic Incorporation of Gem-Dimethyl Groups in Phenylpropanoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Synthesis, Biological Activity, and Therapeutic Potential of Gem-dimethyl Substituted Phenylpropanoic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the multifaceted world of gem-dimethyl substituted phenylpropanoic acid derivatives, a chemical scaffold of significant interest in modern drug discovery. We will dissect the synthetic strategies employed to construct these molecules, delve into their diverse biological activities, and elucidate the underlying mechanisms of action that make them promising therapeutic candidates. This guide is designed to provide senior application scientists and drug development professionals with a comprehensive understanding of this important class of compounds, supported by detailed protocols, data analysis, and mechanistic insights.

The Rationale for Gem-Dimethyl Substitution in Phenylpropanoic Acids

The introduction of a gem-dimethyl group at the α-position of a phenylpropanoic acid backbone is a deliberate and strategic modification in medicinal chemistry. This structural motif is frequently found in numerous natural products with clinical relevance, including taxanes, epothilones, and statins[1]. The rationale for incorporating this feature is multifaceted, aiming to enhance the overall drug-like properties of the parent molecule.

The primary advantages conferred by the gem-dimethyl group include:

  • Improved Pharmacokinetic Profile: The gem-dimethyl group can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation. This steric hindrance can significantly prolong the compound's half-life and improve its overall stability in vivo[2].

  • Enhanced Potency and Selectivity: The Thorpe-Ingold effect, or gem-dialkyl effect, suggests that the presence of a gem-dimethyl group can restrict the conformational freedom of a molecule. This pre-organization into a bioactive conformation can lead to a more favorable entropic contribution to binding affinity, thereby increasing potency and selectivity for the biological target[1].

  • Modulation of Physicochemical Properties: The gem-dimethyl group can influence the lipophilicity and pKa of nearby functionalities, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties[1].

  • Mitigation of Toxicity: By blocking or slowing metabolic pathways that might lead to the formation of reactive or toxic metabolites, the gem-dimethyl group can contribute to a more favorable safety profile[1].

Synthetic Strategies for Gem-Dimethyl Substituted Phenylpropanoic Acids

The construction of the gem-dimethyl substituted phenylpropanoic acid core can be achieved through several synthetic routes. A prevalent and versatile method is the malonic ester synthesis, which allows for the controlled introduction of the required substituents.

General Synthesis Workflow: Malonic Ester Route

The malonic ester synthesis provides a robust platform for the synthesis of α,α-disubstituted carboxylic acids. The key steps involve the alkylation of a malonic ester followed by hydrolysis and decarboxylation.

G cluster_0 Malonic Ester Synthesis Workflow start Diethyl Malonate step1 Deprotonation (e.g., NaOEt) start->step1 enolate Enolate Intermediate step1->enolate step2 First Alkylation (R1-X) enolate->step2 monoalkyl Mono-alkylated Malonic Ester step2->monoalkyl step3 Second Deprotonation (e.g., NaOEt) monoalkyl->step3 enolate2 Second Enolate Intermediate step3->enolate2 step4 Second Alkylation (R2-X, e.g., Methyl Iodide) enolate2->step4 dialkyl Dialkylated Malonic Ester (gem-dimethyl) step4->dialkyl step5 Hydrolysis & Decarboxylation (H3O+, Δ) dialkyl->step5 product Gem-dimethyl Substituted Phenylpropanoic Acid step5->product

Caption: General workflow for the synthesis of gem-dimethyl substituted phenylpropanoic acids via the malonic ester route.

Detailed Experimental Protocol: Synthesis of 2,2-dimethyl-3-phenylpropanoic acid (A Model Compound)

This protocol outlines the synthesis of a model gem-dimethyl substituted phenylpropanoic acid derivative using the malonic ester synthesis.

Step 1: Formation of the Enolate

  • To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add diethyl malonate dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon)[3][4].

  • Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

Step 2: First Alkylation (Introduction of the Phenylpropyl Moiety)

  • To the enolate solution, add benzyl halide (e.g., benzyl bromide) dropwise, maintaining the reaction temperature.

  • Stir the reaction mixture for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

Step 3: Second Alkylation (Introduction of the Gem-Dimethyl Group)

  • To the mono-alkylated malonic ester, add a second equivalent of a strong base (e.g., sodium ethoxide) to form the corresponding enolate.

  • Add an excess of methyl iodide (CH₃I) and stir the reaction mixture until the second alkylation is complete (monitored by TLC)[1][5].

Step 4: Hydrolysis and Decarboxylation

  • The resulting dialkylated malonic ester is then subjected to acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄) and heated to reflux[3][6].

  • This step hydrolyzes the ester groups to carboxylic acids and subsequently induces decarboxylation of the resulting malonic acid derivative to yield the final 2,2-dimethyl-3-phenylpropanoic acid.

  • The product can be purified by extraction and recrystallization or column chromatography.

Spectroscopic Characterization

The structural elucidation of gem-dimethyl substituted phenylpropanoic acid derivatives relies on standard spectroscopic techniques. As a representative example, the spectroscopic data for Gemfibrozil, a clinically used fibrate drug, are presented below.

Gemfibrozil: 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid

Spectroscopic Data Characteristic Features
¹H NMR (CDCl₃, 400 MHz) δ 1.25 (s, 6H, C(CH₃)₂), 1.72-1.84 (m, 2H, CH₂), 2.17 (s, 3H, Ar-CH₃), 2.30 (s, 3H, Ar-CH₃), 3.91-3.94 (t, 2H, OCH₂), 6.61-7.00 (m, 3H, Ar-H), 11.73 (br s, 1H, COOH).[2]
¹³C NMR (CDCl₃, 100 MHz) δ 24.7 (C(CH₃)₂), 21.4, 15.8 (Ar-CH₃), 37.1 (CH₂), 42.4 (C(CH₃)₂), 67.2 (OCH₂), 112.0, 120.7, 123.6, 130.3, 136.3, 156.9 (Ar-C), 183.0 (COOH).[7]
IR (KBr, cm⁻¹) ~2950 (C-H stretch), ~1700 (C=O stretch of COOH), ~1250 (C-O stretch).
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z 250.

Biological Activities and Mechanisms of Action

Gem-dimethyl substituted phenylpropanoic acid derivatives have been shown to modulate the activity of several key biological targets, leading to a range of therapeutic effects.

Peroxisome Proliferator-Activated Receptors (PPARs) Agonism

A significant number of these derivatives act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism[8][9]. There are three main PPAR isoforms: α, γ, and δ.

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. Gemfibrozil is a well-known PPARα agonist[10].

  • PPARγ: Highly expressed in adipose tissue, where it promotes adipocyte differentiation and insulin sensitization[11][12].

  • PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis[13].

Mechanism of Action:

Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription[11]. This leads to the regulation of genes involved in lipid transport and metabolism, glucose homeostasis, and inflammation.

G cluster_0 PPAR Signaling Pathway ligand Gem-dimethyl Phenylpropanoic Acid (Agonist) PPAR PPAR ligand->PPAR heterodimer PPAR-RXR Heterodimer PPAR->heterodimer RXR RXR RXR->heterodimer PPRE PPRE (DNA Response Element) heterodimer->PPRE transcription Modulation of Gene Transcription PPRE->transcription response Biological Response (e.g., Lipid Metabolism, Glucose Homeostasis) transcription->response G cluster_0 GPR40 (FFAR1) Signaling Pathway ligand Gem-dimethyl Phenylpropanoic Acid (Agonist) GPR40 GPR40 (FFAR1) ligand->GPR40 Gq Gq/11 GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release insulin_secretion Enhanced Insulin Secretion Ca_release->insulin_secretion

Caption: Simplified signaling pathway of G Protein-Coupled Receptor 40 (GPR40/FFAR1).

Pharmacokinetic Data of GPR40 Agonists in Clinical Development:

Compound Tₘₐₓ (h) t₁/₂ (h) Oral Bioavailability (%) Clinical Phase Reference
TAK-875 2.0-4.028.1-36.6GoodPhase III (Terminated)[3]
MK-8666 2.0-2.522-32N/APhase Ib[4]
CPL207280 1-3N/ADose-dependent increase in exposurePhase I[11]

Tₘₐₓ: Time to reach maximum plasma concentration; t₁/₂: Elimination half-life.

Experimental Protocols for Biological Evaluation

The biological activity of gem-dimethyl substituted phenylpropanoic acid derivatives is typically assessed through a series of in vitro and in vivo assays.

In Vitro PPAR Transactivation Assay

This assay measures the ability of a compound to activate a PPAR isoform and induce the expression of a reporter gene.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or CHO) in appropriate media.

  • Transfection: Co-transfect the cells with two plasmids:

    • An expression vector encoding a fusion protein of the ligand-binding domain (LBD) of the PPAR isoform of interest (α, γ, or δ) and the GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment: After transfection, treat the cells with various concentrations of the test compound for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the compound concentration to determine the EC₅₀ value.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model to evaluate the anti-inflammatory potential of a compound.

Protocol:

  • Animal Model: Use a suitable rodent model (e.g., Wistar rats or Swiss albino mice).

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses.

  • Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each dose group compared to the control group and determine the ED₅₀ value.

Conclusion and Future Perspectives

Gem-dimethyl substituted phenylpropanoic acid derivatives represent a privileged scaffold in drug discovery, offering a unique combination of favorable pharmacokinetic and pharmacodynamic properties. Their ability to modulate key metabolic regulators like PPARs and GPR40 has positioned them as promising candidates for the treatment of metabolic diseases such as dyslipidemia and type 2 diabetes. The synthetic accessibility of this scaffold, particularly through the malonic ester route, allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and overall drug-like properties.

Future research in this area will likely focus on the development of next-generation compounds with improved isoform selectivity for PPARs to minimize off-target effects. Furthermore, the exploration of these derivatives as dual or pan-agonists of PPARs and other nuclear receptors may offer synergistic therapeutic benefits for complex metabolic disorders. The continued application of rational drug design principles, guided by a deep understanding of the structural and mechanistic basis of their biological activity, will undoubtedly unlock the full therapeutic potential of this versatile class of molecules.

References

  • Gemfibrozil: Uses, Mechanism, and Spectra. Scribd. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Gemfibrozil. PubChem. [Link]

  • Dutia, M. (2012). Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of the GPR40 agonist TAK-875: results from a double-blind, placebo-controlled single oral dose rising study in healthy volunteers. Journal of Clinical Pharmacology, 52(8), 1214-1222. [Link]

  • Malonic ester synthesis. Wikipedia. [Link]

  • Leveraging a Clinical Phase Ib Proof-of-Concept Study for the GPR40 Agonist MK-8666 in Patients With Type 2 Diabetes for Model-Informed Phase II Dose Selection. (2017). Clinical Pharmacology & Therapeutics, 102(5), 837-846. [Link]

  • Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]

  • Rollinger, J. M., & Stuppner, H. (2015). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Planta Medica, 81(12/13), 976-990. [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2022). Molecules, 27(15), 4939. [Link]

  • Design, synthesis, and evaluation of a novel series of alpha-substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor (PPAR) alpha/delta dual agonists for the treatment of metabolic syndrome. (2006). Bioorganic & Medicinal Chemistry, 14(24), 8405-8414. [Link]

  • SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. (2008). Bioorganic & Medicinal Chemistry Letters, 18(3), 1184-1188. [Link]

  • Optimization of GPR40 Agonists for Type 2 Diabetes. (2014). ACS Medicinal Chemistry Letters, 5(4), 392-397. [Link]

  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. (2003). Journal of Medicinal Chemistry, 46(17), 3581-3599. [Link]

  • The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). (2016). Journal of Medicinal Chemistry, 59(21), 9714-9735. [Link]

  • Malonic Ester Synthesis. Chemistry Steps. [Link]

  • Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies. (2008). Bioorganic & Medicinal Chemistry, 16(9), 4883-4907. [Link]

  • PPAR modulators and PPAR pan agonists for metabolic diseases: the next generation of drugs targeting peroxisome proliferator-activated receptors? (2008). Current Topics in Medicinal Chemistry, 8(9), 728-741. [Link]

  • 761-P: Safety and Pharmacokinetic Study of GPR40 Agonist (CPL207280) after a Single Dose in Healthy Subjects. (2021). Diabetes, 70(Supplement_1). [Link]

  • Targeting Peroxisome Proliferator-Activated Receptor Delta (PPARδ): A Medicinal Chemistry Perspective. (2020). Journal of Medicinal Chemistry, 63(18), 10109-10134. [Link]

  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (2006). Journal of the Chinese Chemical Society, 53(4), 937-942. [Link]

  • PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE. (2013). Current Drug Abuse Reviews, 6(3), 221-230. [Link]

  • PPAR-Mediated Toxicology and Applied Pharmacology. (2020). Toxics, 8(4), 89. [Link]

  • Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. (2014). Current Topics in Medicinal Chemistry, 14(20), 2269-2281. [Link]

Sources

Molecular weight and formula of 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of 3-(3-Chlorophenyl)-2,2-dimethylpropanoic Acid Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]

Executive Summary & Chemical Identity

3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid (CAS: 1225505-29-2 ) is a specialized carboxylic acid intermediate used primarily in medicinal chemistry.[1][2] It serves as a critical scaffold for introducing the gem-dimethyl moiety, a structural feature employed to modulate metabolic stability and conformational entropy in drug candidates.[2]

This monograph details the physicochemical properties, synthetic pathways, and medicinal chemistry rationale for this compound, specifically focusing on its utility in designing metabolically robust ligands for metabolic targets (e.g., Glucokinase activators, PPAR agonists).[2]

Chemical Identity Table
PropertySpecification
IUPAC Name 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid
Common Name

-Dimethyl-3-chlorohydrocinnamic acid
CAS Number 1225505-29-2
Molecular Formula C

H

ClO

Molecular Weight 212.67 g/mol
SMILES CC(C)(Cc1cccc(Cl)c1)C(=O)O
InChI Key LAMMJZDDAHXYRQ-UHFFFAOYSA-N

Physicochemical Profile

The introduction of the gem-dimethyl group at the


-position significantly alters the lipophilicity and acid dissociation profile compared to the parent hydrocinnamic acid.[1][2]
ParameterValue (Predicted/Exp)Significance in Drug Design
LogP (Octanol/Water) ~3.2 – 3.4Moderate lipophilicity; suitable for oral bioavailability optimization.[1][2]
pKa (Acid) 4.6 – 4.8Typical for sterically hindered aliphatic carboxylic acids.[2]
Polar Surface Area (PSA) 37.3 Å

Low PSA suggests good membrane permeability.[2]
Rotatable Bonds 2Reduced entropic penalty upon binding due to gem-dimethyl restriction.[1][2]
Physical State Solid (White Crystalline)Melting point typically 85–90 °C (analogous to similar derivatives).[2]

Medicinal Chemistry Rationale: The Gem-Dimethyl Effect[1][2]

In drug discovery, this molecule is not merely a linker; it is a functional tool used to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) problems.[2]

Metabolic Blockade

The primary metabolic pathway for linear carboxylic acids is


-oxidation.[1][2] By substituting the 

-carbon with two methyl groups (the gem-dimethyl group), the molecule becomes resistant to acyl-CoA dehydrogenase activity, thereby blocking

-oxidation
.[1][2] This modification significantly extends the half-life (

) of the parent drug.[2]
The Thorpe-Ingold Effect (Conformational Restriction)

The steric bulk of the two methyl groups compresses the internal bond angle of the quaternary carbon (< 109.5°).[2] This compression forces the attached substituents (the phenyl ring and the carboxyl group) closer together, pre-organizing the molecule into a conformation that often favors binding to receptor pockets.[2] This phenomenon, known as the Thorpe-Ingold effect , reduces the entropic cost of binding.

GemDimethylEffect cluster_0 Pharmacological Impact Linear Linear Analog (High Flexibility) Metabolism Beta-Oxidation (Rapid Clearance) Linear->Metabolism Susceptible Binding Target Binding (High Affinity) Linear->Binding High Entropic Cost GemDimethyl Gem-Dimethyl Analog (Restricted Conformation) GemDimethyl->Metabolism Blocked GemDimethyl->Binding Pre-organized (Thorpe-Ingold)

Figure 1: Mechanistic impact of the gem-dimethyl group on metabolic stability and binding affinity.[1][2]

Synthetic Pathways

The synthesis of 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid requires the construction of a quaternary carbon center.[1][2] Two primary routes are established in the literature: Enolate Alkylation (Preferred) and the Reformatsky Route .[2]

Method A: Enolate Alkylation (Standard Protocol)

This method is preferred for its scalability and directness.[2] It involves the deprotonation of isobutyric acid (or its ester) followed by S


2 attack on 3-chlorobenzyl chloride.[1][2]
Reagents:
  • Substrate: Methyl isobutyrate[1]

  • Electrophile: 3-Chlorobenzyl chloride[1][2]

  • Base: Lithium Diisopropylamide (LDA) or LiHMDS[2]

  • Solvent: Anhydrous THF

Step-by-Step Protocol:
  • Enolate Formation: Charge a flame-dried flask with anhydrous THF and cool to -78 °C. Add LDA (1.1 eq). Dropwise add Methyl isobutyrate (1.0 eq) over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add 3-Chlorobenzyl chloride (1.05 eq) dissolved in THF dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours. The bulky gem-dimethyl group makes this S

    
    2 reaction slower than typical primary alkylations.[1][2]
    
  • Quench & Workup: Quench with saturated NH

    
    Cl. Extract with Ethyl Acetate (3x).[2] Dry organic layer over Na
    
    
    
    SO
    
    
    and concentrate.[2]
  • Hydrolysis: Dissolve the crude ester in MeOH/H

    
    O (3:1). Add LiOH (3 eq) and reflux for 2 hours. Acidify with 1N HCl to pH 2.[2]
    
  • Purification: Recrystallize from Hexanes/Ethyl Acetate to obtain the pure acid.

Method B: Reformatsky Reaction (Alternative)

Used if the benzyl halide is unavailable or if milder conditions are required.[2]

  • Coupling: React 3-chlorobenzaldehyde with ethyl bromoisobutyrate in the presence of activated Zinc dust (Reformatsky reagent) to form the

    
    -hydroxy ester.
    
  • Reduction: The resulting hydroxyl group must be removed.[2] Note: Standard catalytic hydrogenation (Pd/C, H

    
    ) is risky due to potential dehalogenation of the aryl chloride.[2] Ionic hydrogenation (Et
    
    
    
    SiH/TFA) is recommended here.[2]

Synthesis Isobutyrate Methyl Isobutyrate Enolate Lithium Enolate Intermediate Isobutyrate->Enolate LDA, THF, -78°C BenzylCl 3-Chlorobenzyl Chloride Ester Methyl 3-(3-Cl-Ph)-2,2-dimethylpropanoate Enolate->Ester + BenzylCl SN2 Alkylation FinalProduct 3-(3-Chlorophenyl)-2,2-dimethylpropanoic Acid Ester->FinalProduct LiOH, MeOH/H2O Hydrolysis

Figure 2: Synthetic workflow via the Enolate Alkylation route.[1][2]

Structural Characterization

Verification of the structure relies on confirming the quaternary center and the meta-substitution pattern.[1][2]

H NMR (400 MHz, CDCl ) - Expected Signals
  • 
     11.50 (br s, 1H):  Carboxylic acid proton (-COOH ).[2]
    
  • 
     7.25 – 7.00 (m, 4H):  Aromatic protons.[2] The 3-chloro substitution pattern typically shows a distinct singlet-like signal for the proton between the Cl and alkyl group, and a multiplet for the remaining three.[1][2]
    
  • 
     2.85 (s, 2H):  Benzylic methylene (-CH 
    
    
    
    -).[1][2] Key Diagnostic: This appears as a singlet because there are no protons on the adjacent quaternary carbon.[2]
  • 
     1.22 (s, 6H): Gem-dimethyl protons (-C(CH 
    
    
    
    )
    
    
    -).[1][2] A strong singlet integrating to 6 protons.[2]
Mass Spectrometry (ESI)
  • Positive Mode: [M+H]

    
     = 213.1 (Wait for characteristic Cl isotope pattern 3:1 ratio at 213/215).[2]
    
  • Negative Mode: [M-H]

    
     = 211.1 (Preferred for carboxylic acids).[2]
    

Safety & Handling (MSDS Summary)

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3][4][5]

  • Handling: Use standard PPE (gloves, goggles).[2] The compound is stable at room temperature but should be stored in a cool, dry place away from strong oxidizers.

References

  • PubChem Compound Summary. (2025). 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid.[1][2][6][7] National Center for Biotechnology Information.[2] Retrieved from [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds.[1][2] Part I. S-Spiro-compounds from cyclohexane. J. Chem. Soc., Trans., 107, 1080-1106.[2] (Foundational reference for the Thorpe-Ingold Effect).[1][2]

  • Meanwell, N. A. (2011).[2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[2] (Reference for gem-dimethyl metabolic stability).

Sources

Methodological & Application

Application Notes & Protocols for Amide Coupling with Sterically Hindered Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic synthesis, central to the construction of pharmaceuticals, agrochemicals, and materials. While numerous coupling protocols exist, the synthesis of amides from sterically hindered carboxylic acids and/or amines remains a significant challenge.[1] Steric bulk around the carboxylic acid or the amine nucleophile can dramatically slow down the rate of reaction, leading to low yields, the need for harsh reaction conditions, and an increased propensity for side reactions.[2] This guide provides an in-depth analysis of the underlying challenges and presents a detailed overview of robust protocols and reagent classes designed to overcome severe steric impediments.

The primary difficulties in coupling sterically hindered substrates arise from:

  • Reduced Nucleophilicity: Bulky substituents on the amine can electronically and sterically diminish its nucleophilic character.

  • Steric Shielding: Large groups adjacent to the carboxylic acid's carbonyl carbon physically obstruct the approach of the amine nucleophile, even after activation.[3]

  • Competing Side Reactions: Under forcing conditions (e.g., high temperatures, prolonged reaction times), sensitive substrates may degrade, or racemization can occur at adjacent chiral centers.[2] With certain reagents, unwanted side reactions like guanidinylation of the amine can lead to chain termination.

Overcoming these obstacles requires a strategic approach, focusing on the use of highly reactive intermediates and optimized reaction conditions. This document will explore the mechanistic basis for these strategies and provide detailed, field-proven protocols for their successful implementation.

Strategic Approaches & Reagent Selection

The key to successful amide coupling with hindered substrates lies in the efficient activation of the carboxylic acid to a highly electrophilic species that can readily react with a poorly nucleophilic amine. The choice of coupling reagent is therefore paramount. Modern coupling reagents can be broadly categorized into several classes, with onium salts (phosphonium and uronium/aminium types) being particularly effective for challenging couplings.

Comparative Analysis of High-Activity Coupling Reagents

The selection of a coupling reagent should be based on a clear understanding of its reactivity, potential side reactions, and handling characteristics. Below is a comparative summary of the most effective reagent classes for sterically hindered couplings.

Reagent ClassExamplesActivation MechanismKey AdvantagesPotential Disadvantages
Phosphonium Salts PyBOP, PyAOP, PyBrOPForms an activated O-benzotriazolyl or O-azabenzotriazolyl ester intermediate. The activation site is the phosphorus atom.[4]- High reactivity, especially PyAOP and PyBrOP.[5]- Low risk of racemization.[5]- No guanidinylation side reactions , allowing for use of excess reagent.- By-products are generally less hazardous than those from older reagents like BOP.[5]- Can have limited stability in solution (e.g., in DMF).- Generally more expensive than uronium salts.[4]
Uronium/Aminium Salts HATU, HCTU, COMUForms a highly reactive OAt (from HATU) or Oxyma (from COMU) active ester. The activation site is a carbon atom.[4][6]- Extremely high reactivity; HATU is often considered the "gold standard" for difficult couplings.[3]- Solutions in DMF (except COMU) are generally stable.- COMU offers a better safety profile, avoiding potentially explosive HOBt/HOAt derivatives.[6]- Risk of guanidinylation of the amine if used in excess, leading to irreversible chain termination.[2]- Can be less soluble in common solvents than phosphonium salts.
Acyl Halide Formation SOCl₂, (COCl)₂, TFFH, BTFFHConverts the carboxylic acid to a highly electrophilic acyl chloride or acyl fluoride.[7]- Acyl fluorides and chlorides are among the most reactive acylating agents.[2]- Particularly effective for extremely hindered or electron-deficient amines where onium salts may fail.[7]- In situ generation with reagents like TFFH or BTFFH avoids handling of harsh reagents.[6]- Harsh conditions for traditional acyl chloride formation (e.g., SOCl₂) are not compatible with sensitive functional groups.[7]- Risk of oxazolone formation and subsequent racemization with N-protected amino acids.[2]
Mixed Anhydrides Yamaguchi Reagent (TCBC)Forms a mixed anhydride with 2,4,6-trichlorobenzoic acid.[8]- The sterically bulky trichlorobenzoyl group directs nucleophilic attack to the desired carbonyl.[9]- Mild reaction conditions.[10]- Proven effective for complex natural product synthesis, particularly macrolactonization.[10]- Primarily developed for esterification, so its use for intermolecular amidation is less conventional.[8]- Requires stoichiometric amounts of DMAP as a catalyst.[9]
Decision-Making Workflow for Reagent Selection

The following workflow provides a logical path for selecting an appropriate coupling strategy based on the severity of steric hindrance.

G cluster_0 start Start: Sterically Hindered Carboxylic Acid + Amine reagent_choice Select High-Activity Onium Salt Reagent start->reagent_choice phosphonium Phosphonium Salt (e.g., PyAOP) - No guanidinylation risk - Use excess if needed reagent_choice->phosphonium  Cleaner reaction preferred uronium Uronium Salt (e.g., HATU, COMU) - High reactivity - Use ~1:1 stoichiometry reagent_choice->uronium  Highest reactivity needed check_success Reaction Successful? phosphonium->check_success uronium->check_success acyl_halide Switch to Acyl Halide Method (e.g., in situ Acyl Fluoride with BTFFH) check_success->acyl_halide No yamaguchi Consider Yamaguchi-type Mixed Anhydride Activation check_success->yamaguchi No, alternative needed end End: Desired Amide check_success->end Yes optimize Optimize Conditions: - Microwave heating - Double coupling - Change solvent acyl_halide->optimize yamaguchi->optimize optimize->end

Caption: Workflow for selecting an amide coupling strategy.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for key methodologies.

Protocol 1: General Procedure for Hindered Coupling using a Phosphonium Salt (PyAOP)

This protocol is ideal for situations where the risk of side reactions like guanidinylation must be avoided, or when an excess of coupling reagent may be required to drive the reaction to completion.

Materials:

  • Sterically hindered carboxylic acid (1.0 equiv)

  • Sterically hindered amine (1.0-1.2 equiv)

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 equiv)

  • Anhydrous solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the sterically hindered carboxylic acid (1.0 equiv) and anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Add the amine (1.0-1.2 equiv) to the solution.

  • Add PyAOP (1.1 equiv) to the mixture.

  • Add the base (e.g., DIPEA, 3.0 equiv) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. For particularly challenging couplings, the temperature may be increased to 40-60 °C.

  • Monitor the reaction progress by a suitable technique (e.g., LC-MS or TLC). If the reaction is sluggish, a second portion of PyAOP (0.5 equiv) and base (1.5 equiv) can be added (double coupling).

  • Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Hindered Coupling using a Uronium Salt (HATU)

This protocol leverages the high reactivity of HATU and is often the first choice for difficult couplings.[3] Careful control of stoichiometry is crucial to prevent side reactions.

Materials:

  • Sterically hindered carboxylic acid (1.0 equiv)

  • Sterically hindered amine (1.0 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.05 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0-3.0 equiv)

  • Anhydrous solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation (Optional but recommended): In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), HATU (1.05 equiv), and base (2.0 equiv) in anhydrous DMF. Stir for 15-30 minutes at room temperature. This pre-activation step forms the highly reactive OAt-ester.

  • In a separate vessel, dissolve the amine (1.0 equiv) in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS or TLC.

  • Workup and Purification: Follow steps 7-9 as described in Protocol 1.

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

This method is employed when even potent onium salt reagents fail.[7] It relies on the in situ generation of a highly reactive acyl fluoride intermediate.

Materials:

  • Sterically hindered carboxylic acid (1.0 equiv)

  • Sterically hindered amine (1.1 equiv)

  • Fluorinating agent: BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.2 equiv)[7]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), BTFFH (1.2 equiv), and DIPEA (3.0 equiv) in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes to form the acyl fluoride in situ.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Seal the reaction vessel and heat to an elevated temperature (e.g., 50-80 °C) for 12-24 hours. The optimal temperature should be determined empirically.

  • Monitor the reaction progress by LC-MS or TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and follow steps 7-9 as described in Protocol 1.

Troubleshooting and Advanced Considerations

Even with powerful reagents, challenging couplings may require further optimization.

G cluster_1 start Low Yield or Incomplete Reaction temp Increase Temperature (40-80 °C or Microwave) start->temp time Extend Reaction Time (up to 48h) start->time double_couple Perform Double Coupling start->double_couple solvent Change Solvent (e.g., NMP, or DCM/DMF/NMP mixtures) start->solvent reagent Switch to a More Reactive System (e.g., Onium Salt -> Acyl Fluoride) start->reagent end Improved Yield temp->end time->end double_couple->end solvent->end reagent->end

Caption: Troubleshooting guide for difficult amide couplings.

  • Microwave-Assisted Synthesis: For particularly sluggish reactions, microwave heating can dramatically increase reaction rates and drive the coupling to completion by providing the necessary activation energy to overcome the steric barrier.

  • Solvent Effects: Solvent choice can be critical. While DMF is a common choice, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be beneficial for hindered couplings. In solid-phase peptide synthesis (SPPS), solvent mixtures like DCM/DMF/NMP can disrupt peptide aggregation that might otherwise block reactive sites.

  • The Yamaguchi Approach for Amides: While originally designed for esterification, the Yamaguchi protocol can be adapted for amide synthesis.[8][11] The carboxylic acid is first activated with 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a tertiary amine (like Et₃N) to form a mixed anhydride. This intermediate is then treated with the sterically hindered amine, using DMAP as a nucleophilic catalyst. The steric bulk of the TCBC group effectively directs the amine to attack the carbonyl of the desired carboxylic acid.[9]

Conclusion

Successfully forming amide bonds with sterically hindered carboxylic acids is a non-trivial synthetic task that requires moving beyond standard coupling conditions. By employing high-activity onium salt reagents like PyAOP and HATU, or by resorting to more powerful activation methods such as in situ acyl fluoride formation, chemists can overcome significant steric challenges. A systematic approach to reagent selection, combined with careful optimization of reaction parameters and a willingness to employ advanced techniques like microwave heating, will enable the efficient synthesis of even the most demanding amide targets. This guide provides the foundational knowledge and practical protocols to empower researchers in this critical area of chemical synthesis.

References

  • Yamaguchi, M., et al. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]

  • Spencer, N. S., & Malin, D. R. (1995). A comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 45(6), 545-552. [Link]

  • Name-Reaction.com. Yamaguchi esterification. Retrieved February 12, 2026, from [Link]

  • J&K Scientific LLC. (2025). Yamaguchi Esterification. Retrieved February 12, 2026, from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Abdelmoty, I., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Letters in Peptide Science, 1(1), 57-67. [Link]

  • Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(25), 2449-2452. [Link]

  • Aapptec. Coupling Reagents. Retrieved February 12, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate. A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved February 12, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved February 12, 2026, from [Link]

  • Zakeri, B., et al. (2010). Spontaneous Intermolecular Amide Bond Formation between Side Chains for Irreversible Peptide Targeting. Journal of the American Chemical Society, 132(13), 4526-4527. [Link]

  • Zakeri, B., et al. (2010). Spontaneous intermolecular amide bond formation between side chains for irreversible peptide targeting. Journal of the American Chemical Society, 132(13), 4526-4527. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11640-11643. [Link]

Sources

Troubleshooting & Optimization

Solving low yield issues in alpha,alpha-dimethyl acid synthesis

Technical Support Center: -Dimethyl Acid Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Solving low yield issues in sterically hindered quaternary carbon synthesis.

Executive Summary: The "Gem-Dimethyl" Wall

Welcome to the technical support center. If you are reading this, you are likely facing the Thorpe-Ingold effect (gem-dimethyl effect) in reverse. While the presence of gem-dimethyl groups accelerates cyclization rates, installing them is thermodynamically and kinetically punishing.

The synthesis of

1
  • Enolization Stalls: The bulky base cannot access the

    
    -proton.
    
  • O-Alkylation Dominance: The nucleophile (enolate) attacks via the oxygen (forming a ketene acetal) rather than the carbon because the carbon site is sterically shielded.

  • Hydrolysis Resistance: If using a nitrile precursor, the intermediate amide is so shielded that water cannot attack the carbonyl.

This guide prioritizes the two most robust synthetic routes: Dialkylation of Ester Enolates and Hydrolysis of Hindered Nitriles .

Method A: Dialkylation of Ester Enolates

This is the standard route but prone to "stalling." You are likely trying to methylate an

The Protocol (Optimized for Steric Bulk)

Reagents:

  • Base: LDA (Lithium Diisopropylamide) is preferred over LiHMDS. While LiHMDS is less nucleophilic (good), it is a weaker base (

    
     ~26) compared to LDA (
    
    
    ~36). For hindered esters, you need the driving force of LDA.
  • Additive: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). Note: HMPA is the historic standard but is carcinogenic; DMPU is the validated safe alternative.

  • Electrophile: Methyl Iodide (MeI). Avoid Methyl Triflate (MeOTf) unless necessary, as its extreme hardness favors O-alkylation.

Step-by-Step Workflow:

  • Cryogenic Deprotonation: Cool THF solution of LDA (1.1 equiv) to -78°C .

  • Substrate Addition: Add the ester dropwise.

    • Critical Check: Stir for 45–60 minutes. Sterically hindered protons tunnel slowly.

  • The "Naked" Enolate: Add DMPU (2–4 equiv).

    • Mechanism:[1][2][3][4][5][6][7][8] DMPU solvates the Lithium cation, breaking the tight ion pair. This creates a "naked," highly reactive enolate necessary to overcome the steric barrier for C-alkylation.

  • Alkylation: Add MeI (excess). Allow to warm slowly to 0°C.

Troubleshooting Guide: Enolate Route
SymptomDiagnosisCorrective Action
Starting Material Recovery (>50%) Wet Reagents. Diisopropylamine (from LDA formation) or THF contains water.Titrate your n-BuLi before making LDA.[1] Distill DIPA over

. Ensure THF is anhydrous.
Product is an Oil/Ether (Ketene Acetal) O-Alkylation. The electrophile attacked the oxygen.Switch solvent to pure THF (remove polar co-solvents if O-alkylation dominates, though this lowers rate). Crucial: Switch electrophile from MeBr/MeOTf to MeI (softer electrophile favors C-alkylation).
Mono-methylated product only Proton Exchange. The product enolate deprotonated the starting material.Use inverse addition : Add the ester to the base to ensure base is always in excess. For dimethylation, use 2.2+ equiv of base.
Low Yield despite consumption Claisen Condensation. The enolate attacked another ester molecule.Maintain strict -78°C temperature. Ensure the base is fully formed before adding the ester.
Visualizing the Decision Logic

EnolateLogicStartEnolate AlkylationLow YieldCheckSMIs Starting MaterialRecovered?Start->CheckSMWetSystem is Wetor Base DegradedCheckSM->WetYesCheckProductIdentify Side ProductCheckSM->CheckProductNoFix_WetAction: Titrate nBuLiDistill DIPAWet->Fix_WetO_AlkO-Alkylation(Ketene Acetal)CheckProduct->O_AlkEnol Ether FoundClaisenSelf-Condensation(Beta-Keto Ester)CheckProduct->ClaisenDimer FoundFix_OAction: Use MeI (Softer)Remove HMPA/DMPUO_Alk->Fix_OFix_ClaisenAction: Inverse AdditionKeep at -78°CClaisen->Fix_Claisen

Figure 1: Troubleshooting logic for failed enolate alkylations. Blue nodes represent decision points; Green nodes represent solutions.

Method B: Hydrolysis of Hindered Nitriles

If the ester route fails, many researchers switch to alkylating a nitrile (which is smaller and easier to alkylate) and then hydrolyzing it to the acid. The Trap: An

The Protocol: High-Temperature Glycolysis

To force water into the shielded carbon, you must exceed the boiling point of water.

Reagents:

  • Solvent: Ethylene Glycol (bp 197°C).

  • Base: KOH (pellets, excess).[1]

  • Temperature: 160°C – 190°C.

Step-by-Step Workflow:

  • Dissolve the hindered nitrile in ethylene glycol.

  • Add 5–10 equivalents of KOH.

  • Reflux at 160°C for 12–24 hours.

    • Note: The reaction produces ammonia gas (

      
      ).[9] Monitor the exit gas with pH paper to track progress.
      
  • Workup: Dilute with water, wash with ether (removes unreacted nitrile), then acidify the aqueous layer to precipitate the acid.

FAQ: Nitrile Hydrolysis

Q: I isolated the amide, but it won't convert to the acid. Why? A: The hydrolysis of nitrile to amide is faster than amide to acid. The tetrahedral intermediate for the second step is extremely crowded.

  • Fix: You need higher temperatures. Switch from aqueous reflux to the Ethylene Glycol method described above. Alternatively, use Ghaffar-Parkins platinum catalysts [(PtH(PMe2O)2H)] if the molecule is acid/base sensitive, though this is expensive for scale-up.

Q: Can I use acid hydrolysis (H2SO4) instead? A: Yes, but it often requires 70% H2SO4 and temperatures >120°C. This often leads to "charring" or sulfonation of aromatic rings if present. Base hydrolysis in glycol is generally cleaner for alkyl-substituted acids.

Comparative Data: Solvent Effects on Enolate Reactivity

Understanding the solvent cage is critical for the alkylation route.

Solvent SystemIon Pair StateReactivityRisk of O-AlkylationRecommended For
THF (Pure) Tight Ion PairLowLowSimple substrates
THF + HMPA Solvent-SeparatedVery HighHighHindered substrates (Use with caution)
THF + DMPU Solvent-SeparatedHighMediumSafety-conscious synthesis
Ether AggregatesVery LowVery LowNot recommended

Mechanistic Visualization

The following diagram illustrates the pathway competition that causes low yields.

MechanismEsterEster SubstrateEnolateLi-Enolate(Sterically Crowded)Ester->Enolate Deprotonation (-78°C)LDALDA (Base)LDA->EnolateC_AttackC-Attack(High Barrier)Enolate->C_Attack Thermodynamic ControlO_AttackO-Attack(Low Barrier)Enolate->O_Attack Kinetic/Steric LeakMeIMeI (Electrophile)MeI->C_AttackMeI->O_AttackProductα,α-Dimethyl Acid(Target)C_Attack->ProductByproductKetene Acetal(Waste)O_Attack->Byproduct

Figure 2: Competition between C-alkylation (desired) and O-alkylation (undesired) in sterically hindered systems.

References

  • Evans, D. A. (2005). Evans pKa Table. Harvard University. Link

    • Context: Essential for selecting the correct base. Esters have a pKa ~25 (DMSO); LDA (pKa 36)
  • Ghaffar, T., & Parkins, A. W. (1995).[8] The hydrolysis of nitriles to amides using a platinum catalyst. Tetrahedron Letters, 36(47), 8657-8660. Link

    • Context: Describes the catalytic solution for extremely hindered nitriles th
  • Cason, J., & Correia, J. (1970). Formation of Ketene Acetals. Journal of Organic Chemistry.
  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

    • Context: Authoritative source for solvation effects on enol

Preventing decarboxylation in gem-dimethyl acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers handling gem-dimethyl substituted acids. It addresses the unique stability challenges posed by the Thorpe-Ingold Effect in decarboxylation reactions.

Topic: Preventing Decarboxylation in gem-Dimethyl Acid Reactions Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic: Is Your Substrate at Risk?

Not all gem-dimethyl acids are unstable. The "gem-dimethyl effect" (Thorpe-Ingold effect) specifically accelerates cyclization.[1] In the context of decarboxylation, this acceleration is fatal only if your substrate can form a 6-membered cyclic transition state .

Use this decision matrix to assess your risk level:

Substrate ClassStructureRisk LevelMechanism of Failure
Pivalic Acid Derivatives R-C(Me)₂-COOHLOW Cannot form a cyclic TS. Stable to heat and acid.[2][3]
Dimethyl Malonic Acids HOOC-C(Me)₂-COOHHIGH Forms 6-membered H-bonded TS. Steric bulk forces conformation into the reactive state.

-Keto Acids
R-CO-C(Me)₂-COOHCRITICAL Extremely labile. The ketone carbonyl facilitates rapid proton transfer and CO₂ loss.

-Unsaturated Acids
R-CH=CH-C(Me)₂-COOHHIGH Can decarboxylate via mechanism similar to the "Ene" reaction.

The "Thorpe-Ingold Trap": Mechanistic Insight

To prevent decarboxylation, you must understand why it happens. The gem-dimethyl group introduces steric bulk that compresses the internal bond angle (C-C-C) from the ideal 109.5° toward smaller angles. This compression forces the carboxyl groups closer together, pre-organizing the molecule into the cyclic transition state required for decarboxylation.

The Mechanism: Decarboxylation requires the Free Acid form. The proton from one carboxyl group coordinates with the carbonyl oxygen of the other (or the ketone), forming a 6-membered ring.

DecarboxylationMechanism Substrate Gem-Dimethyl Malonic Acid (Ground State) TS Cyclic Transition State (6-Membered Ring) Substrate->TS Heat + Angle Compression Product Mono-Acid Product (Decarboxylated) TS->Product -CO2 Note1 Thorpe-Ingold Effect: Methyl groups push carboxyls together Note1->Substrate

Figure 1: The Thorpe-Ingold effect lowers the activation energy for decarboxylation by destabilizing the ground state and stabilizing the crowded transition state.

Core Protocol: Hydrolysis Without Decarboxylation

The most common failure point is the hydrolysis of gem-dimethyl malonate esters. Acid hydrolysis is forbidden because it generates the free acid at high temperatures. You must use the Cold Acidification Saponification method.

Protocol: Cold Acidification Saponification

Objective: Isolate 2,2-dimethylmalonic acid (or derivative) from its diester without CO₂ loss.

Reagents:

  • Substrate: Dimethyl 2,2-dimethylmalonate (or analog)

  • Base: NaOH or KOH (2.5 - 3.0 equivalents)

  • Solvent: Methanol/Water (1:1) or THF/Water (if solubility is poor)

  • Acid: 2M HCl (cold)

Step-by-Step Workflow:

  • Saponification (The Safe Zone):

    • Dissolve ester in MeOH/Water.[4]

    • Add NaOH pellets or solution.

    • Note: You can heat this reaction (Reflux is usually safe). The resulting disodium salt is extremely stable because it lacks the proton required for the cyclic transition state.

    • Monitor by TLC until ester is fully consumed.

  • Solvent Swap:

    • Remove Methanol/THF under reduced pressure (Rotavap). Do not acidify yet.

    • You are left with an aqueous solution of the disodium salt.

  • The Critical Step (Cold Acidification):

    • Cool the aqueous solution to 0°C (Ice bath).

    • Add an organic extraction solvent (e.g., Ethyl Acetate or Diethyl Ether) before acidifying. This creates a biphasic system.

    • Slowly add cold 2M HCl with vigorous stirring.

    • Stop when pH reaches ~1-2.

  • Immediate Extraction:

    • As soon as the free acid forms, it partitions into the cold organic layer, protecting it from the aqueous acid.

    • Separate layers.[2] Extract aqueous layer 2x more with cold organic solvent.

  • Isolation:

    • Dry organic layer over MgSO₄ (anhydrous).

    • Evaporate solvent at < 30°C. Do not use a high-temperature water bath.

    • Result: Crystalline dicarboxylic acid. Store at 4°C.

Handling -Keto Acids[5][6][7][8]

Gem-dimethyl


-keto acids are significantly more unstable than malonates. The ketone carbonyl is a better proton acceptor than a carboxyl carbonyl.

Troubleshooting Guide for


-Keto Acids: 
IssueSolution
Spontaneous Decarboxylation Never isolate the free acid. Store and use as the Potassium or Sodium salt. If the free acid is required for a reaction, generate it in situ at -78°C or 0°C.
Analysis Artifacts (GC/LC) Do not use GC. The injection port heat will decarboxylate the sample. Use LC-MS with a basic mobile phase (Ammonium Bicarbonate buffer, pH 8) to keep it ionized.
Reaction Failure Avoid Lewis Acids. Lewis acids can chelate the dicarbonyl system, mimicking the proton's role and catalyzing decarboxylation even at low temps.

FAQ: Common User Scenarios

Q: I am trying to do a Krapcho decarboxylation, but it's not working on my gem-dimethyl substrate. Why? A: This is the opposite problem. The steric bulk actually hinders the nucleophilic attack of the chloride ion on the methyl ester, which is the first step of the Krapcho mechanism.

  • Fix: You need higher temperatures (160°C+) and a more exposed ester. If it fails, switch to saponification followed by thermal decarboxylation (pyrolysis) of the free acid.

Q: Can I use TFA to cleave a t-butyl ester of a gem-dimethyl malonate? A: Risky. TFA is a strong acid. If you generate the free gem-dimethyl malonic acid in neat TFA, the exotherm from the deprotection might trigger decarboxylation.

  • Fix: Use a scavenger (like triethylsilane) and keep the reaction at 0°C. Dilute with DCM (1:1) to moderate the heat.

Q: My product is an oil but should be a solid. Did it decarboxylate? A: Likely.[2] The decarboxylated product (mono-acid) is often less crystalline and more oily than the rigid dicarboxylic acid. Check 1H NMR:

  • Diagnostic Signal: Look for the disappearance of the symmetry in the methyl groups (if chiral centers are nearby) or the integration of the acid proton. A simple check is Carbon NMR: The loss of a carbonyl peak (~170-180 ppm) confirms decarboxylation.

Visualizing the Decision Process

Workflow Start Start: Gem-Dimethyl Ester Hydrolysis Hydrolysis Method? Start->Hydrolysis Acidic Acid Hydrolysis (HCl/H2O, Heat) Hydrolysis->Acidic Avoid Basic Saponification (NaOH/MeOH) Hydrolysis->Basic Recommended ResultBad Decarboxylation (Failure) Acidic->ResultBad Heat + H+ Salt Disodium Salt (Stable) Basic->Salt Acidify Acidification Step Salt->Acidify TempHigh Room Temp / Warm Acidify->TempHigh Risky TempLow 0°C + Biphasic Extraction Acidify->TempLow Safe TempHigh->ResultBad ResultGood Intact Diacid (Success) TempLow->ResultGood

Figure 2: Workflow decision tree for the safe isolation of gem-dimethyl dicarboxylic acids.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106. (The foundational paper on the Thorpe-Ingold Effect). Link

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Malonic Acids.[5][6] Master Organic Chemistry. (Mechanistic overview of the cyclic transition state). Link

  • BenchChem. (2025).[7] Preventing Decarboxylation of Beta-Keto Acids During Analysis.[7][6] BenchChem Technical Guides. (Protocols for handling labile beta-keto acids). Link

  • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, Beta-Keto Esters, Alpha-Cyano Esters and Related Compounds in Dipolar Arotic Solvents. Synthesis, 805-822, 893-914. (Context on the intentional decarboxylation conditions to be avoided). Link

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews, 40(10), 5151-5169. (Discusses steric parameters including gem-dimethyl effects in catalysis). Link

Sources

Solvent selection for 3-chlorophenyl propanoic acid crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization & Purification Topic: 3-Chlorophenyl Propanoic Acid (3-Cl-PPA) Ticket ID: #CRYST-3CPPA-001

Executive Summary

Welcome to the Technical Support Center. You are likely processing 3-(3-chlorophenyl)propanoic acid (or its 2-/4- isomers). These aryl-propanoic acid derivatives are notorious for "oiling out" (Liquid-Liquid Phase Separation) due to their low melting points (<100°C) and conformational flexibility.

This guide moves beyond generic advice, providing a validated solvent system based on industrial patent literature (Ethyl Acetate/Heptane) and a backup aqueous-organic system, along with troubleshooting for phase separation issues.

Part 1: Solvent Selection Strategy

Q: Which solvent system offers the best impurity rejection for 3-Cl-PPA?

A: Based on industrial purification data and structural analogs, we recommend an Anti-Solvent Crystallization approach rather than simple cooling.

Primary Recommendation: Ethyl Acetate / n-Heptane[1]
  • Role: High-Yield / High-Purity

  • Mechanism: 3-Cl-PPA is highly soluble in Ethyl Acetate (Good Solvent). It is insoluble in n-Heptane (Anti-Solvent).

  • Why it works: This system avoids water, which minimizes emulsion formation (oiling out) common with chlorinated aromatics. It effectively rejects non-polar dimers and oligomeric impurities.

  • Reference: This specific pairing is cited in industrial synthesis patents for brominated/chlorinated phenyl propanoic acid derivatives for maximizing yield (>90%) [1].

Secondary Recommendation: Ethanol / Water
  • Role: Green Chemistry / Inorganic Salt Removal

  • Mechanism: Cooling crystallization.

  • Risk: High risk of oiling out if the water ratio is added too quickly or if the temperature drops below the "oiling out limit" (metastable limit) before nucleation occurs.

Solvent Screening Logic Map The following diagram illustrates the decision logic for selecting your solvent based on your specific impurity profile.

SolventSelection Start Start: Define Impurity Profile ImpurityType What is the dominant impurity? Start->ImpurityType Inorganic Inorganic Salts / Polar ImpurityType->Inorganic Salts present Organic Organic Dimers / Isomers ImpurityType->Organic Side products System1 System A: Ethanol/Water (Cooling Crystallization) Inorganic->System1 System2 System B: Ethyl Acetate/Heptane (Anti-Solvent) Organic->System2 CheckOil Risk Check: Oiling Out? System1->CheckOil System2->CheckOil Mitigation Maintain T > 45°C during addition Seed at Cloud Point CheckOil->Mitigation If purity < 95%

Figure 1: Decision tree for solvent selection based on impurity profile. System B is preferred for organic synthesis intermediates.

Part 2: Validated Experimental Protocols

Q: Can you provide a step-by-step protocol to maximize yield?

A: Yes. The following protocol uses the Ethyl Acetate/Heptane system. This method is designed to prevent the inclusion of impurities and avoid the formation of an oil phase.

Protocol: Anti-Solvent Crystallization of 3-Cl-PPA
ParameterSpecificationNotes
Good Solvent Ethyl Acetate (EtOAc)Dissolves product at room temp or mild heat.
Anti-Solvent n-HeptaneInduces supersaturation.
Ratio 1:2 to 1:4 (EtOAc:Heptane)Optimize based on initial concentration.
Temperature 50°C (Dissolution)

0°C (Isolation)
Never boil; 3-Cl-PPA melts ~93-95°C.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude 3-Cl-PPA in the minimum volume of Ethyl Acetate at 45–50°C .

    • Tip: The solution should be clear yellow/orange. If particulates remain, filter hot.

  • Initial Anti-Solvent Addition: While stirring at 300 RPM, slowly add n-Heptane dropwise until a faint, persistent turbidity (cloud point) is observed.

    • Critical: Stop addition immediately upon cloudiness.

  • Seeding (The "Trustworthiness" Step): Add 0.5% w/w pure seed crystals of 3-Cl-PPA.

    • Why: This bypasses the nucleation energy barrier, preventing the system from entering the "Oiling Out" zone.

  • Aging: Hold the temperature at 45°C for 30 minutes. The turbidity should turn into defined particulates.

  • Crystallization:

    • Slowly add the remaining n-Heptane over 2 hours.

    • Ramp cool to 0–5°C over 3 hours.

  • Filtration: Filter under vacuum. Wash the cake with cold (0°C) n-Heptane.

Part 3: Troubleshooting Common Failures

Q: My solution turned into a milky emulsion (oil) instead of crystals. How do I fix this?

A: You have encountered Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This happens when the attractive forces between solute molecules are stronger than the solute-solvent interaction, and the temperature is above the metastable crystalline limit.

The Mechanism of Failure: For 3-Cl-PPA, the melting point is relatively low (~95°C). In the presence of impurities or solvent, the "effective" melting point drops further.[1] If you generate supersaturation too fast (e.g., dumping in Heptane), the product separates as a liquid droplet before it can organize into a lattice.

Recovery Protocol (The "Fix"):

  • Do NOT cool further. Cooling an oil freezes it into an impure glass/gum.

  • Re-heat: Heat the mixture until the emulsion clears and becomes a single phase again.

  • Add Good Solvent: Add 10-20% more Ethyl Acetate to lower the supersaturation.

  • Seed Hot: Add seed crystals at a higher temperature than your previous attempt.

  • Slow Down: Reduce the cooling rate or anti-solvent addition rate by half.

Visualizing the Oiling Out Trap The diagram below explains the thermodynamic trap you must avoid.

OilingOut Soln Homogeneous Solution SuperSat Supersaturation Generated (Cooling/Anti-Solvent) Soln->SuperSat Fork Metastable Zone Width? SuperSat->Fork PathA Path A: Seeding/Slow Control Fork->PathA Controlled PathB Path B: Fast Crash/No Seed Fork->PathB Uncontrolled Crystal Nucleation & Growth (Crystals) PathA->Crystal LLPS Liquid-Liquid Phase Separation (Oiling Out) PathB->LLPS Impure Impure Amorphous Gum LLPS->Impure Upon Cooling

Figure 2: Pathway analysis showing how uncontrolled supersaturation leads to LLPS (Oiling Out) rather than crystallization.

Part 4: Impurity & Polymorph Control

Q: The melting point of my dried crystals is 88°C, but the literature says 95°C. Why?

A: This indicates either solvent inclusion or residual impurities (likely the de-chlorinated analog or starting material).

Diagnostic Table:

ObservationProbable CauseCorrective Action
MP < 90°C Residual SolventDry at 40°C under high vacuum (5 mbar) for 12h.
MP < 90°C (Dry) Structural ImpurityRecrystallize. If using EtOAc/Heptane, switch to Isopropyl Alcohol (IPA)/Water to alter polarity selectivity.
Double Melting Peak Polymorphism3-Cl-PPA can exhibit conformational polymorphism. Slurry the solid in n-Heptane at 40°C for 4 hours to convert metastable forms to the stable form.

References

  • CN102211994A . (2011). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents. Link (Note: Describes the specific Ethyl Acetate/Heptane purification logic applicable to halogenated phenyl propanoic acids).

  • ChemicalBook . (n.d.). 3-(2-Chlorophenyl)propionic acid Properties and Synthesis. Link

  • Mettler Toledo . (n.d.). Oiling Out in Crystallization. Link (Authoritative source on the mechanism of LLPS).

  • PubChem . (n.d.). 3-(3-Chlorophenyl)propanoic acid.[2][3] National Library of Medicine. Link

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid

This guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid, a compound of interest in pharmaceutical development and chemical synthesis. In the absence of published experimental spectra for this specific molecule, this document outlines a predicted fragmentation pathway based on fundamental principles of mass spectrometry and data from structurally analogous compounds. Furthermore, it compares the primary analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), with viable alternatives, offering researchers a robust framework for method selection and experimental design.

Part 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron Ionization (EI) at a standard energy of 70 eV is a high-energy process that induces reproducible fragmentation, providing a structural "fingerprint" of the analyte. While no specific literature is available for 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid, its fragmentation can be logically deduced from its constituent chemical moieties: a chlorophenyl group, a neopentyl core, and a carboxylic acid.

The Molecular Ion (M⁺•)

The molecule has a monoisotopic mass of approximately 212.06 Da.[1] Upon ionization, the molecular ion peak (M⁺•) is expected to appear as a doublet, reflecting the natural isotopic abundance of chlorine:

  • m/z 212 : Corresponding to the molecule containing the ³⁵Cl isotope.

  • m/z 214 : Corresponding to the molecule containing the ³⁷Cl isotope.

The relative intensity of these peaks should be approximately 3:1, a characteristic signature for a monochlorinated compound. The overall intensity of the molecular ion may be weak due to the molecule's susceptibility to fragmentation, particularly at the benzylic position and the quaternary carbon center.

Primary Fragmentation Pathways

The energetically unstable molecular ion will undergo a cascade of fragmentation reactions. The most probable cleavages are driven by the formation of stable carbocations and neutral losses.[2]

  • Benzylic Cleavage : The most favored fragmentation is the cleavage of the C-C bond between the methylene group and the quaternary carbon, as this yields a resonance-stabilized chlorotropylium ion. This is a common and dominant fragmentation pathway for benzyl-containing compounds.

    • Fragment : Chlorotropylium cation ([C₇H₆Cl]⁺)

    • m/z : 125 (³⁵Cl) and 127 (³⁷Cl)

    • Neutral Loss : •C(CH₃)₂COOH radical (87 Da)

  • Alpha (α)-Cleavage at the Carbonyl Group : Cleavage of bonds adjacent to the carbonyl group is characteristic of carboxylic acids.[3]

    • Loss of Hydroxyl Radical (•OH) : Formation of a stable acylium ion.

      • Fragment : [M-OH]⁺

      • m/z : 195 (³⁵Cl) and 197 (³⁷Cl)

      • Neutral Loss : •OH (17 Da)

    • Loss of Carboxyl Radical (•COOH) :

      • Fragment : [M-COOH]⁺

      • m/z : 167 (³⁵Cl) and 169 (³⁷Cl)

      • Neutral Loss : •COOH (45 Da)

  • Fragmentation of the Neopentyl Core : The 2,2-dimethylpropanoic acid structure contains a quaternary carbon center, which can lead to characteristic fragments. Rearrangement followed by cleavage can lead to the formation of a highly stable tert-butyl cation.

    • Fragment : tert-butyl cation ([C₄H₉]⁺)

    • m/z : 57

    • Mechanism : This fragment likely arises from secondary fragmentation of larger ions, involving rearrangement to expel the stable C₄H₉⁺ ion.

The following diagram illustrates the predicted fragmentation cascade.

G cluster_paths M Molecular Ion (M⁺•) m/z 212/214 F125 Chlorotropylium Ion [C₇H₆Cl]⁺ m/z 125/127 M->F125 - •C(CH₃)₂COOH (87 Da) (Benzylic Cleavage) F195 Acylium Ion [M-OH]⁺ m/z 195/197 M->F195 - •OH (17 Da) (α-Cleavage) F167 [M-COOH]⁺ m/z 167/169 M->F167 - •COOH (45 Da) (α-Cleavage) F57 tert-Butyl Cation [C₄H₉]⁺ m/z 57 F167->F57 - C₇H₆Cl (Rearrangement) caption Predicted EI fragmentation of 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid.

Caption: Predicted EI fragmentation of 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid.

Summary of Predicted Key Fragments

m/z (³⁵Cl/³⁷Cl)Proposed Ion StructureNeutral Loss (Da)Fragmentation PathwayExpected Intensity
212/214[C₁₁H₁₃ClO₂]⁺• (Molecular Ion)-IonizationLow
195/197[C₁₁H₁₂ClO]⁺ (Acylium Ion)17 (•OH)α-CleavageModerate
167/169[C₁₀H₁₂Cl]⁺45 (•COOH)α-CleavageModerate
125/127 [C₇H₆Cl]⁺ (Chlorotropylium Ion) 87 Benzylic Cleavage High (Base Peak)
57[C₄H₉]⁺ (tert-Butyl Cation)-Rearrangement/SecondaryHigh

Part 2: A Comparative Guide to Analytical Methodologies

The optimal method for analyzing 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid depends on the analytical objective, whether it be structural confirmation, quantification in complex matrices, or routine purity testing. Here, we compare GC-MS with Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally well-suited for the structural elucidation of semi-volatile and thermally stable compounds like the target analyte.[4] Its high-energy EI source provides rich, reproducible fragmentation patterns ideal for library matching and unknown identification.

Experimental Protocol: GC-MS Analysis

This self-validating protocol ensures robust and reproducible results.

  • Sample Preparation :

    • Accurately weigh ~1 mg of the compound and dissolve in 1 mL of high-purity methanol or ethyl acetate.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Causality: Ethyl acetate is an excellent solvent for this compound and is highly compatible with GC systems. Methanol is also suitable, though it may produce a large solvent front.

  • GC System Configuration :

    • Injector : Split/splitless inlet, operated in split mode (e.g., 20:1 ratio) at 250 °C.

    • Causality: A split injection prevents column overloading and ensures sharp chromatographic peaks. The temperature is high enough to ensure rapid volatilization without thermal degradation.

    • Column : Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[5] This is a low-bleed, inert, non-polar column ideal for general-purpose MS analysis.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program :

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Causality: The temperature program is designed to elute the analyte efficiently while separating it from potential impurities.

  • MS Detector Configuration :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Causality: These are standard EI conditions that produce consistent fragmentation patterns comparable to spectral libraries.

    • Scan Range : m/z 40-350. This range covers the molecular ion and all predicted major fragments.

G cluster_prep Sample Preparation cluster_gcms GC-MS System Dissolve Dissolve in Methanol Vortex Vortex Dissolve->Vortex Injector GC Injector (250°C) Vortex->Injector 1 µL Injection Column DB-5ms Column (Temp Program) Injector->Column IonSource EI Source (70 eV) Column->IonSource MassAnalyzer Mass Analyzer (Scan m/z 40-350) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Mass Spectrum & Chromatogram Detector->Data Data Acquisition

Caption: A standard workflow for the GC-MS analysis of a semi-volatile compound.

Alternative Technique 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the method of choice for polar, non-volatile, or thermally labile compounds.[6] For 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid, it offers a complementary approach, particularly for quantification in biological matrices.

  • Ionization : Electrospray ionization (ESI) is a soft ionization technique that would likely yield the deprotonated molecule [M-H]⁻ at m/z 211/213 in negative ion mode or the protonated molecule [M+H]⁺ at m/z 213/215 in positive ion mode.

  • Fragmentation : ESI produces minimal in-source fragmentation. To obtain structural information, tandem mass spectrometry (MS/MS) is required, where the parent ion is isolated and fragmented via collision-induced dissociation (CID). The resulting fragments can differ from EI patterns but are equally useful for structural confirmation.

  • Chromatography : Reversed-phase HPLC (RP-HPLC) using a C18 column is the standard approach.[7][8] A mobile phase gradient of water and acetonitrile with a small amount of formic acid (for positive mode) or ammonium acetate (for negative mode) would provide excellent separation.

Alternative Technique 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine quality control and purity analysis where structural confirmation is not required, HPLC-UV is a cost-effective and robust option.

  • Detection : The chlorophenyl group in the molecule contains a strong chromophore, making it readily detectable by UV spectroscopy (typically around 220-270 nm).

  • Quantification : The method is highly quantitative and reproducible.

  • Limitations : HPLC-UV provides no mass information and therefore cannot be used to identify unknown impurities or confirm the structure of the main peak without a certified reference standard.[8]

Comparative Summary of Analytical Techniques

FeatureGC-MS (EI)LC-MS (ESI/MS/MS)HPLC-UV
Principle Separation in gas phase; mass-based detection.Separation in liquid phase; mass-based detection.Separation in liquid phase; UV absorbance detection.
Analyte Suitability Volatile, thermally stable compounds.Wide range, including non-volatile & thermally labile.Compounds with a UV chromophore.
Structural Info Excellent; reproducible fragmentation library.Excellent (with MS/MS); controlled fragmentation.None.
Sensitivity High (pg-ng range).Very High (fg-pg range).Moderate (ng-µg range).
Primary Use Case Structural elucidation, unknown identification.Quantification in complex matrices, biologics.Routine QC, purity analysis, quantification.
Key Advantage Standardized, rich fragmentation patterns.Broad applicability, high sensitivity.Cost-effective, robust, simple operation.

Conclusion

The analytical characterization of 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid is best approached with a clear understanding of the desired outcome. For definitive structural elucidation, GC-MS with Electron Ionization is the superior technique, providing a wealth of reproducible fragmentation data. The predicted fragmentation pattern, dominated by benzylic cleavage to form the m/z 125/127 ion, serves as a strong diagnostic tool. For high-sensitivity quantification, especially in complex biological samples, LC-MS/MS offers unparalleled performance. Finally, for routine purity assessments in a manufacturing environment, HPLC-UV provides a reliable and economical solution. The selection of the appropriate methodology, guided by the comparative data presented here, is critical for achieving accurate and meaningful results in research and development.

References

  • PubChem. 3-(3-chlorophenyl)-2,2-dimethylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]

  • Gee, S. J., et al. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. [Link]

  • Clark, J. Mass Spectra - Fragmentation Patterns. Chemguide. [Link]

  • European Union Reference Laboratory for Pesticides. Evaluation of the three main multiresidue methods for the validation of new substances. (2013). [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Animal Health Laboratory. GC/MS-LC/MS multi-residue method. University of Guelph. (2019). [Link]

  • MDPI. Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. (2024). [Link]

  • NIST. Propanoic acid, 3-chloro-2,2-dimethyl-. NIST Chemistry WebBook. [Link]

  • Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (2017). [Link]

  • NIST. Propanoic acid, 2,2-dimethyl-, methyl ester. NIST Chemistry WebBook. [Link]

  • Agilent Technologies. GC AND GC/MS Columns & Supplies Catalog. [Link]

  • ChemComplete. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. (2020). [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

  • PubMed. Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography. (2019). [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2013). [Link]

  • International Journal of PharmTech Research. Recent Applications of Analytical techniques for counterfeit drug analysis: A Review. (2014). [Link]

  • St. John's University and the College of St. Benedict. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

Sources

Strategic Steric Shielding: Metabolic Stability of gem-Dimethyl vs. Linear Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists and drug metabolism scientists, the carboxylic acid moiety often represents a "necessary evil"—essential for potency and solubility, yet a liability for metabolic stability and toxicity. Linear propanoic acid side chains are particularly vulnerable to rapid


-oxidation and the formation of reactive acyl glucuronides.

This guide analyzes the gem-dimethyl effect (Thorpe-Ingold effect applied to metabolic steric shielding) as a critical optimization strategy. By replacing


-hydrogens with methyl groups, researchers can significantly reduce intrinsic clearance (

) and mitigate idiosyncratic toxicity risks without altering the fundamental pharmacophore.

Mechanistic Insight: The Steric Shield

The metabolic superiority of gem-dimethyl propanoic acid derivatives over their linear counterparts is driven by two primary mechanisms: CYP450 Blockade and Glucuronidation Inhibition .

A. Blockade of -Oxidation and -Hydroxylation

Linear alkyl chains are metabolic "soft spots." Cytochrome P450 enzymes (particularly CYP2C9 and CYP2C19) readily abstract hydrogen atoms from the


-carbon (adjacent to the carbonyl).
  • Linear Propanoic Acid: Contains extractable

    
    -protons. Rapidly undergoes hydroxylation or enters mitochondrial 
    
    
    
    -oxidation pathways.
  • Gem-Dimethyl Substitution: The quaternary

    
    -carbon lacks protons. This forces the enzyme to attack less favorable distal positions or abandon the substrate entirely, significantly prolonging half-life (
    
    
    
    ).
B. Inhibition of Acyl Glucuronide Reactivity

Carboxylic acids are substrates for UDP-glucuronosyltransferases (UGTs), forming acyl glucuronides (AGs). AGs are reactive electrophiles capable of covalent binding to plasma proteins (leading to immune-mediated toxicity/DILI).

  • Steric Shielding: The bulky gem-dimethyl group hinders the nucleophilic attack of the UGT active site on the carboxylate.

  • Reduced Rearrangement: Even if formed, gem-dimethyl acyl glucuronides are significantly more stable and resistant to acyl migration (a prerequisite for protein adduct formation) compared to linear analogs.

Visualizing the Mechanism

The following diagram illustrates the steric clash preventing enzymatic access.

MetabolicShielding cluster_linear Linear Propanoic Acid (Vulnerable) cluster_gem Gem-Dimethyl Analog (Protected) Linear Linear Substrate (R-CH2-COOH) CYP_L CYP450 Enzyme Linear->CYP_L High Affinity Oxidation α-Hydroxylation / β-Oxidation CYP_L->Oxidation Clearance Rapid Clearance Oxidation->Clearance Gem Gem-Dimethyl Substrate (R-C(Me)2-COOH) CYP_G CYP450 Enzyme Gem->CYP_G Low Affinity Block Steric Clash (No α-H) CYP_G->Block Access Denied Stable Metabolic Stability (Low CLint) Block->Stable

Figure 1: Mechanistic comparison showing how steric bulk at the


-position prevents CYP450 engagement and downstream oxidative clearance.

Comparative Performance Data

The following data summarizes the impact of


-substitution on metabolic stability and acyl glucuronide (AG) reactivity. Data is synthesized from structure-activity relationships (SAR) of phenylacetic acid derivatives, a standard model for propanoic acid behavior.

Table 1: Impact of


-Substitution on Stability Parameters 
ParameterLinear Analog (Unsubstituted)Monomethyl AnalogGem-Dimethyl AnalogPerformance Shift
Structure



N/A
HLM

High (>50

L/min/mg)
ModerateLow (<10

L/min/mg)
>5x Stability
AG Degradation (

)

(Rapid)


(Stable)
~10x Slower Reactivity
Acyl Migration FastIntermediateNegligibleReduced Toxicity Risk
Chirality AchiralChiral (Racemization risk)AchiralSimplified CMC

Note: Data trends derived from comparative degradation rates of benzoic and phenylacetic acid glucuronides [1, 4].

Experimental Protocol: Microsomal Stability Assay

To validate the gem-dimethyl effect in your specific lead series, perform a comparative Human Liver Microsome (HLM) stability assay. This protocol ensures data integrity through self-validating controls.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Controls:

    • Positive (High Clearance): Testosterone or Verapamil.

    • Negative (Low Clearance): Warfarin.

    • Zero-Cofactor: Microsomes without NADPH (detects non-CYP hydrolysis).

Step-by-Step Workflow
  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike with test compound (Final conc: 1 µM , <0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Processing: Centrifuge at 4,000 rpm for 20 min to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor parent depletion.

Calculation of Intrinsic Clearance ( )

Plot


 vs. time.[1] The slope 

is the elimination rate constant.


Experimental Workflow Diagram

AssayWorkflow Prep 1. Pre-Incubation (Microsomes + Compound @ 37°C) Start 2. Initiation (Add NADPH) Prep->Start Sampling 3. Time-Course Sampling (0, 5, 15, 30, 60 min) Start->Sampling Quench 4. Quench & Precipitate (Ice-Cold ACN + IS) Sampling->Quench Analyze 5. LC-MS/MS Analysis (Calculate Slope k) Quench->Analyze Analyze->Prep If Positive Control Fails (t1/2 > limit)

Figure 2: Standardized workflow for determining metabolic stability in liver microsomes.

Case Study: Fibrates and Modern Bioisosteres

The evolution of the Fibrate class of lipid-lowering agents provides the historical grounding for this principle.

  • Clofibrate (Early Gen): An ester prodrug that hydrolyzes to the active acid. While effective, the linear-like nature of the linker (though containing a single methyl and chlorine on the ring) left it susceptible to variable metabolism.

  • Gemfibrozil (Optimized): Features a dimethyl-spacer (valeric acid derivative, but the principle applies). The gem-dimethyl group acts as a metabolic gatekeeper, ensuring a consistent half-life (~1.5 hours) and predictable clearance profiles compared to linear analogs [2].

Modern Application: In contemporary drug design, gem-dimethyl groups are often replaced by Oxetanes (specifically 3,3-disubstituted oxetanes).[2] These act as "metabolic bioisosteres" for the gem-dimethyl group. They offer the same steric protection against metabolism but with lower lipophilicity (


), improving solubility while maintaining the metabolic shield [3].

References

  • Bradshaw, P.R., et al. (2014). "Acyl glucuronide reactivity in perspective." The University of Liverpool Repository.

  • DrugBank Online. (2024). "Gemfibrozil: Pharmacology and Metabolism."

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition.

  • Sawamura, R., et al. (2009). "Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides." Chemical Research in Toxicology.

  • Merck Millipore. (2024). "Metabolic Stability Assays Protocol."

Sources

Differentiating 2-(3-Chlorophenyl) and 3-(3-Chlorophenyl) isomers analytically

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Differentiation of Regioisomers: 2-(3-Chlorophenyl) vs. 3-(3-Chlorophenyl) Scaffolds

Executive Summary

In drug discovery and forensic analysis, distinguishing between regioisomers—specifically where a 3-chlorophenyl moiety is attached at the C2 versus C3 position of a scaffold—is a critical quality attribute. While the substituent itself (3-chlorophenyl) remains constant, its point of attachment alters the electronic environment, three-dimensional shape, and fragmentation pathways of the molecule.

This guide provides a definitive analytical strategy to differentiate 2-(3-chlorophenyl)-[Scaffold] from 3-(3-chlorophenyl)-[Scaffold] . The methodology prioritizes Nuclear Magnetic Resonance (NMR) for structural certainty and Mass Spectrometry (MS) for high-sensitivity screening.[1]

Structural Logic & The Analytical Challenge

The core challenge is that the aromatic "fingerprint" of the 3-chlorophenyl group (typically a multiplet between 7.1–7.5 ppm) is often identical in both isomers. Therefore, differentiation must rely on the signals of the scaffold (the ring or chain to which the phenyl group is attached).

  • Isomer A (C2-Substituted): The attachment is proximal to the scaffold's heteroatom or functional head group (Ortho-like relationship).[1]

  • Isomer B (C3-Substituted): The attachment is distal (Meta-like relationship).[1]

Primary Validation: NMR Spectroscopy

NMR is the gold standard for establishing regio-connectivity.[1] Do not rely solely on 1H NMR chemical shifts; definitive proof requires 2D correlations.[1]

A. 1H NMR: The "Scaffold" Diagnostic

The protons on the scaffold provide the clearest distinction.

Feature2-(3-Chlorophenyl) Isomer3-(3-Chlorophenyl) Isomer
Scaffold Signal Multiplicity High Complexity: Protons at C3/C4 often show distinct coupling due to proximity to the aryl ring.[1]Symmetry/Simplicity: If the scaffold allows, C2 protons often appear as distinct singlets or doublets.
Deshielding Effect C3-H Shift: The proton at C3 (if present) is shielded/deshielded by the adjacent aryl ring current.[1]C2-H Shift: The proton at C2 is often significantly downfield (especially in heterocycles like pyridine/indole) due to the adjacent heteroatom.[1]
Aliphatic Scaffolds Methine Signal: If attached to an alkyl chain (e.g., propionic acid), look for a CH quartet and a CH3 doublet.Methylene Signal: Look for two CH2 triplets (indicating a linear hydrocinnamic acid-like structure).[1]
B. 2D NMR: The "Smoking Gun" (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) connects protons to carbons 2-3 bonds away.[1] This is the only self-validating method.[1]

  • Protocol:

    • Identify the Quaternary Carbon of the 3-chlorophenyl ring (the attachment point).

    • Identify the Scaffold Protons (H-2, H-3, or H-4).[1]

    • The Test:

      • If H-3 of the scaffold shows a correlation to the Phenyl-C1', the phenyl is at C2 .[1]

      • If H-2 of the scaffold shows a correlation to the Phenyl-C1', the phenyl is at C3 .[1]

Secondary Validation: Mass Spectrometry (MS/MS)

When NMR is impossible (trace impurities or metabolites), MS/MS fragmentation patterns exploit the "Ortho Effect" (proximity of the phenyl ring to the scaffold's functional group).

Mechanism: The Proximity Effect

In 2-substituted isomers, the chlorophenyl ring is physically closer to the scaffold's heteroatom (N, O, S). This facilitates intramolecular rearrangements (hydrogen transfer or cyclization) that are energetically unfavorable in the 3-substituted isomer.[1]

  • 2-(3-Chlorophenyl) Isomer:

    • Dominant Pathway: Loss of small neutral molecules (e.g., NH3, H2O, CO) driven by cyclization between the phenyl ring and the scaffold head group.

    • Characteristic Ion: High abundance of

      
       or cyclized tropylium-like ions.[1]
      
  • 3-(3-Chlorophenyl) Isomer:

    • Dominant Pathway: Simple bond cleavage (benzylic cleavage).[1]

    • Characteristic Ion: High abundance of the 3-chlorobenzyl cation (

      
       125/127).[1]
      

Tertiary Validation: Chromatography (HPLC/UHPLC)

Regioisomers possess different dipole moments and hydrodynamic volumes, allowing separation on specific stationary phases.

  • Column Selection:

    • C18 (Standard): Often fails to resolve positional isomers efficiently.[1]

    • Phenyl-Hexyl or PFP (Pentafluorophenyl): Recommended. These phases interact via

      
      -
      
      
      
      stacking.[1] The steric hindrance of the 2-substituted isomer (ortho-like) disrupts
      
      
      -stacking more than the flatter 3-substituted isomer, leading to distinct retention times.[1]
  • Elution Order (General Rule on PFP):

    • 2-Substituted: Elutes earlier (more sterically hindered, less interaction with stationary phase).[1]

    • 3-Substituted: Elutes later (better planar overlap with PFP ring).

Visualized Decision Workflow

IsomerDifferentiation Start Sample: Mixture or Pure Isomer Solubility Is Sample Soluble/Pure? Start->Solubility NMR_Path Method A: NMR (Preferred) Solubility->NMR_Path High Conc (>2mg) MS_Path Method B: MS/MS (Trace Level) Solubility->MS_Path Low Conc (<100ng) H1_Check 1H NMR: Check Aliphatic/Scaffold Region NMR_Path->H1_Check Frag_Check Observe Fragmentation (ESI+) MS_Path->Frag_Check Aliphatic Aliphatic Scaffold? (e.g., Propionic Acid) H1_Check->Aliphatic Aromatic Aromatic Scaffold? (e.g., Pyridine/Indole) H1_Check->Aromatic Ali_Result 2-Isomer: CH (qt) + CH3 (d) 3-Isomer: CH2 (t) + CH2 (t) Aliphatic->Ali_Result Aro_Result HMBC Correlation: Scaffold H -> Phenyl C1' Aromatic->Aro_Result Result_2 Confirm: 2-(3-Chlorophenyl) Ali_Result->Result_2 Matches Pattern Aro_Result->Result_2 Ortho_Effect High Abundance [M-Neutral]+? (Cyclization/Rearrangement) Frag_Check->Ortho_Effect Benzyl_Cleave Dominant 3-Cl-Benzyl Ion? (m/z 125/127) Frag_Check->Benzyl_Cleave Ortho_Effect->Result_2 Yes Result_3 Confirm: 3-(3-Chlorophenyl) Ortho_Effect->Result_3 No Benzyl_Cleave->Result_3 Yes

Caption: Analytical decision matrix for differentiating 2- vs 3-substituted chlorophenyl isomers.

Experimental Protocol: Isolation & Identification

Objective: Isolate individual isomers from a synthetic mixture for characterization.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 2.6 µm, 100 x 4.6 mm.[1]

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of mixture in 1 mL MeOH. Filter (0.2 µm PTFE).[1]

  • Gradient Separation:

    • 0-1 min: 5% B (Isocratic hold).[1]

    • 1-10 min: 5% -> 60% B (Linear gradient).[1]

    • Note: The 2-(3-chlorophenyl) isomer typically elutes first due to steric inhibition of binding.[1]

  • Fraction Collection: Collect peaks based on UV (254 nm).

  • NMR Verification: Evaporate solvent. Reconstitute in DMSO-d6.[1][2] Run 1H (64 scans) and HMBC (256 increments).[1]

  • Data Interpretation:

    • Check the scaffold protons. If the scaffold is aliphatic (e.g., a propanoate), look for the methyl doublet (indicates 2-position branching) vs. methylene triplets (indicates 3-position linear chain) [1].[1]

    • If aromatic, check for NOE between the scaffold H3 and the phenyl ortho-protons.

References

  • Tong, S., et al. (2019). "Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction." Journal of Chromatography A. Link

  • Hockstedler, A.N., et al. (2025). "13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles." ResearchGate.[1] Link

  • BenchChem. (2025).[1][3] "A Spectroscopic Showdown: Comparing 1-(3-Chlorophenyl)-1-hydroxypropan-2-one and its Isomer." BenchChem Technical Guides. Link

  • Pütz, M., & Martin, N. (2019). "Baseline separation of the three constitutional isomers of 1-(chlorophenyl)piperazine by CE-ESI-MS." Forensic Science International.[1] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

The Core Directive: Do not treat 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid (CAS 1261848-48-5 or analogs) as a generic "white powder."

While often classified under the generic "Warning" label for irritants (H315, H319, H335), the structural combination of a chlorinated phenyl ring and a gem-dimethyl substituted acid necessitates a higher tier of precaution than standard propanoic acid.

The "Why" Behind the Protocol (Expert Insight)
  • Enhanced Lipophilicity: The chlorine substituent and the gem-dimethyl group increase the molecule's lipophilicity (LogP) compared to unsubstituted propanoic acid. This allows for faster dermal absorption, meaning skin irritation can progress to chemical burns more rapidly than expected.

  • Corneal Adhesion: Substituted phenylalkanoic acids are tenacious. If dust contacts the eye, the acidic protons can cause immediate protein denaturation (H318 risk), while the lipophilic tail resists simple aqueous flushing.

  • Static Charge Accumulation: The 2,2-dimethyl moiety adds steric bulk and symmetry, often resulting in a crystalline lattice that accumulates significant static charge during weighing. This increases the risk of dust aerosolization.

Personal Protective Equipment (PPE) Matrix

This protocol is self-validating : if you cannot perform the "Verification" step, the PPE is insufficient.

Protection ZoneRecommended EquipmentTechnical JustificationVerification Step
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1] Fine acidic dust can bypass side shields.Seal Check: Goggles must leave a temporary impression on the face after removal, indicating a tight seal.
Dermal (Hands) Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) OR Laminate (Silver Shield®)Solid Handling: Nitrile is sufficient.Solution Handling: If dissolved in DCM or THF, nitrile degrades in <5 mins. Use Laminate gloves.Inflation Test: Inflate the outer glove with air and hold for 5 seconds to check for pinholes before donning.
Respiratory Fume Hood (Primary)N95/P100 (Secondary)Engineering controls are mandatory. Use N95 only if weighing outside a hood (not recommended).Flow Check: Kimwipe taped to the sash must be pulled inward at a 45° angle (indicating ~100 fpm face velocity).
Body Tyvek® Lab Coat or ApronCotton coats absorb acids. Tyvek repels dust and splashes.Coverage Check: Ensure no skin is exposed at the wrists when arms are extended.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state and solvent system.

PPE_Decision_Matrix Start Handling 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Action_Solid PROTOCOL A: 1. Antistatic Gun 2. Double Nitrile Gloves 3. Fume Hood Required Solid->Action_Solid Dust Hazard Solvent Solvent Type? Solution->Solvent Halogenated Halogenated / Ethers (DCM, THF, Chloroform) Solvent->Halogenated Polar Polar / Aqueous (Water, MeOH, DMSO) Solvent->Polar Action_Laminate PROTOCOL B: 1. Silver Shield® (Laminate) Gloves 2. Splash Goggles Mandatory Halogenated->Action_Laminate Permeation Risk Action_Nitrile PROTOCOL C: 1. Standard Nitrile Gloves 2. Safety Glasses w/ Side Shields Polar->Action_Nitrile Standard Risk

Figure 1: Adaptive PPE selection logic based on physical state and solvent compatibility. Note the critical requirement for laminate gloves when using aggressive solvents.

Operational Protocols

A. Weighing & Transfer (The "Static" Risk)

The Hazard: The dimethyl substitution often creates "fluffy" crystals that fly easily.

  • Engineering Control: Place the balance inside a Powder Containment Hood or a standard Fume Hood.

  • Static Neutralization: Use an ionizing fan or a Polonium-210 antistatic gun.

    • Why? Static charge can cause the powder to "jump" onto the user's gloves or cuffs.

  • Technique: Do not use a spatula. Use the "tap and pour" method from a pre-weighed vial to minimize aerosol generation.

B. Solubilization (The "Exotherm" Risk)

The Hazard: Acid-Base neutralization is exothermic.

  • Setup: Clamp the receiving flask. Do not hold it.

  • Addition: Add the solid to the solvent, not vice versa (unless using reactive bases like NaH, then follow specific pyrophoric protocols).

  • Observation: If using basic solvents (e.g., Pyridine, Et3N), expect a mild exotherm.

    • Self-Validation: Touch the bottom of the flask (with gloved hand) after 10% addition. If warm, slow down.

Emergency Response & Disposal

Accidental Exposure[2]
  • Eye Contact: Flush immediately for 15 minutes .[2]

    • Critical Nuance: Do not just use the eyewash. Manually hold the eyelids open. The lipophilic nature of the acid means it resists being washed away by tears alone.

  • Skin Contact:

    • Blot, Don't Rub: Rubbing drives the acid deeper into the pores.

    • Wash: Soap and water (surfactant is needed to remove the lipophilic residue).[3]

    • Assess: If redness persists >30 mins, seek medical attention (delayed chemical burn risk).

Waste Disposal[3]
  • Classification: Hazardous Chemical Waste (Acidic / Organic).

  • Segregation:

    • Do NOT mix with Oxidizers (Nitric acid, Peroxides) -> Risk of violent gas evolution.

    • Do NOT mix with Cyanides or Sulfides -> Risk of HCN/H2S gas generation.

  • Labeling: Must be labeled "Organic Acid, Toxic, Irritant."

References & Authority

  • PubChem (NIH). Compound Summary: 3-(3-Chlorophenyl)propanoic acid (Analog). Retrieved from . (Provides baseline toxicity data for chlorophenyl alkanoic acids).

  • Sigma-Aldrich. Safety Data Sheet: Propionic acid derivatives. Retrieved from . (General handling for substituted propionic acids).

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from .

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. (Source for Control Banding logic).[4][5][6]

Sources

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